2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-3-7(16)8-5(11)1-4(2-6(8)12)9(13,14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMAFPRJZLLQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381820 | |
| Record name | 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-89-7 | |
| Record name | 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone" properties
An In-Depth Technical Guide to 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated α-bromoacetophenone derivative of significant interest in synthetic chemistry. The document details its physicochemical properties, outlines a robust synthetic methodology via electrophilic α-bromination, and explores its chemical reactivity. Emphasis is placed on its role as a versatile intermediate for the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical research.[1] Furthermore, this guide addresses critical safety protocols and handling procedures necessary for its use in a laboratory setting. The content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and actionable experimental details.
Introduction
This compound, identified by its CAS Number 175205-89-7, is a highly functionalized aromatic ketone.[1][2][3] Its structure is characterized by an acetophenone core substituted with a bromine atom at the α-carbon and a phenyl ring bearing two chlorine atoms and a trifluoromethyl (CF₃) group.[1] This dense halogenation and the presence of the strongly electron-withdrawing CF₃ group confer significant chemical reactivity and unique electronic properties to the molecule.
As a member of the α-bromo ketone class, this compound is a powerful and versatile building block in organic synthesis.[4] The α-carbon is highly electrophilic, and the bromide ion is an excellent leaving group, making it an ideal substrate for a wide range of nucleophilic substitution reactions.[4] These characteristics allow for the facile introduction of diverse functional groups, enabling the construction of complex molecular scaffolds. Consequently, it serves as a key intermediate in the development of novel compounds with potential pharmacological activities, including anti-inflammatory and antimicrobial properties, as well as in the agrochemical sector.[1]
Physicochemical Properties
The molecular structure and key physical constants of this compound are summarized below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source(s) |
| CAS Number | 175205-89-7 | [1][2][3] |
| Molecular Formula | C₉H₄BrCl₂F₃O | [1][2][3][] |
| Molecular Weight | 335.93 g/mol | [1][2][3][] |
| Melting Point | 46 °C | [3][6] |
| Boiling Point | 262.6 °C at 760 mmHg | [6] |
| Density | 1.753 g/cm³ | [][6] |
| InChI Key | MSMAFPRJZLLQNJ-UHFFFAOYSA-N | [1][] |
| Appearance | Solid | [3][6] |
Synthesis and Reaction Mechanism
The primary route for preparing the title compound is the selective α-bromination of its precursor, 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. The presence of multiple electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, which facilitates high-yield α-bromination over competing aromatic bromination.[1]
Mechanism of Acid-Catalyzed α-Bromination
The reaction proceeds via an acid-catalyzed mechanism, which is a cornerstone of ketone chemistry.[4][7] The process involves three key steps:
-
Protonation of the Carbonyl: The carbonyl oxygen is first protonated by an acid catalyst (e.g., HBr from the brominating reagent or an acid solvent like acetic acid). This step increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
-
Enol Formation (Rate-Determining Step): A base (e.g., a solvent molecule) abstracts an α-proton, leading to the formation of an enol intermediate. This tautomerization is the slow, rate-determining step of the reaction.[4][7] Kinetic studies show the reaction rate is dependent on the concentration of the ketone and acid, but independent of the bromine concentration, supporting this mechanistic claim.[7]
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step is fast and results in the formation of the α-brominated ketone and regeneration of the acid catalyst.[4][7]
Caption: High-level workflow for the synthesis of the title compound.
Experimental Protocol: α-Bromination
This protocol is a representative procedure for the synthesis, emphasizing control over reaction conditions to maximize yield and minimize side-product formation.[1]
Materials:
-
2',6'-dichloro-4'-(trifluoromethyl)-acetophenone (1.0 eq)
-
Pyridine hydrobromide perbromide (Py·HBr₃) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone in anhydrous THF.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath. Maintaining this temperature is critical to prevent over-bromination and other side reactions.[1]
-
Reagent Addition: Add Py·HBr₃ portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous Na₂S₂O₃ to neutralize any remaining bromine, followed by saturated aqueous NaHCO₃ to neutralize the HBr byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its dual electrophilic nature and the stability of the bromide leaving group.[4]
Key Chemical Reactions
-
Nucleophilic Substitution: The α-bromo group is readily displaced by a variety of nucleophiles. This is the most common application, used to introduce new functional groups such as amines, thiols, azides, or alkoxides, forming new C-N, C-S, and C-O bonds.[1]
-
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[1] This creates a chiral center and provides access to bromohydrin intermediates.
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile used).
-
Hantzsch Thiazole Synthesis: It can serve as a key component in the synthesis of thiazole rings by reacting with a thioamide, a classic method for constructing heterocyclic systems.
Caption: Major reaction pathways for the title compound.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate.
-
Pharmaceutical Research: It is used in the synthesis of complex molecules investigated for their potential biological activities. The halogen atoms can enhance a molecule's binding affinity to target enzymes or receptors.[1]
-
Agrochemical Development: The structural motifs derived from this intermediate are relevant in the creation of new pesticides and herbicides.[1]
-
Materials Science: It can be used to synthesize specialized organic molecules for applications in materials science.
Safety, Handling, and Toxicology
Due to its reactivity, this compound is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
-
Classification: The compound is classified as a severe irritant.[8]
-
GHS Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid breathing dust.[11] Prevent contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10] Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.[11]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[12]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Conclusion
This compound is a synthetically valuable intermediate whose utility is derived from its highly activated α-bromo ketone structure. The combination of chlorine and trifluoromethyl substituents provides a unique electronic profile that facilitates its clean, high-yield synthesis and subsequent functionalization. While its reactivity makes it a powerful tool for chemists in pharmaceutical and agrochemical R&D, it also necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge required to utilize this compound effectively and safely in a research environment.
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Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide - NIH. Available at: [Link]
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22.4: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
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2-Bromo-4'-(trifluoromethyl)acetophenone | C9H6BrF3O | CID 321979 - PubChem. Available at: [Link]
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An In-depth Technical Guide to 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone: A Key Intermediate in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, a halogenated acetophenone derivative of significant interest to researchers and professionals in drug development and agrochemical synthesis. We will delve into its core physicochemical properties, present a detailed and validated synthetic protocol, explore its mechanistic underpinnings, and discuss its applications as a strategic building block in medicinal chemistry. The guide also includes essential safety and handling protocols to ensure its proper use in a laboratory setting. This document is intended to serve as a key resource for scientists leveraging this versatile reagent in their research endeavors.
Introduction: A Strategically Functionalized Synthetic Building Block
This compound is a highly functionalized organic compound primarily utilized as a reactive intermediate in the synthesis of more complex molecular architectures.[1] Its structure is characterized by two key reactive domains: the α-bromo ketone and the electronically modified aromatic ring.
The α-bromo ketone moiety serves as a potent electrophile, making the compound an excellent substrate for nucleophilic substitution and coupling reactions.[1] The aromatic ring is substituted with three powerful electron-withdrawing groups: two chlorine atoms at the ortho positions (2' and 6') and a trifluoromethyl (CF₃) group at the para position (4'). This electronic profile significantly influences the reactivity of the entire molecule and imparts specific properties to the final products derived from it. The trifluoromethyl group, in particular, is a crucial feature in modern drug design, often used to enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.
Given its strategic importance, a thorough understanding of this compound's properties, synthesis, and handling is essential for its effective application in research and development.
Physicochemical Properties and Characterization
The identity and purity of this compound are established through a combination of spectroscopic and physical measurements. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 335.93 g/mol | [1][2][][4][5] |
| Molecular Formula | C₉H₄BrCl₂F₃O | [1][2][][4] |
| CAS Number | 175205-89-7 | [1][2][] |
| Density | 1.753 g/cm³ | [][6] |
| Appearance | Solid | |
| Melting Point | 46 °C | [6] |
| Boiling Point | 262.6 °C at 760 mmHg | [6] |
| Flash Point | 112.6 °C | [6] |
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure and assessing the purity of the synthesized compound.
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the regioselective α-bromination of its acetophenone precursor. The electron-withdrawing nature of the substituted phenyl ring enhances the electrophilicity of the carbonyl carbon and acidifies the α-protons, facilitating the bromination reaction.[1]
Synthetic Pathway Overview
The diagram below illustrates the direct α-bromination of 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone to yield the target compound.
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"2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone" structure
An In-depth Technical Guide to 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern drug discovery and agrochemical development, the strategic use of highly functionalized building blocks is paramount.[1] this compound is a halogenated acetophenone derivative that has emerged as a critical intermediate for the synthesis of complex organic molecules.[2] Its structure is distinguished by a bromine atom on the alpha-carbon of the acetophenone core and a heavily substituted phenyl ring, featuring two chlorine atoms and a trifluoromethyl group.[2] These electron-withdrawing substituents render the molecule highly reactive and confer unique properties that are desirable in medicinal chemistry, such as enhanced lipophilicity and metabolic stability.[2]
This guide provides a comprehensive technical overview of this compound, covering its structural and physicochemical properties, optimal synthetic routes, key chemical reactions, and applications, with a focus on its utility for researchers and professionals in drug development.
Molecular Structure and Physicochemical Profile
The formal IUPAC name for this compound is 2-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone.[] The strategic placement of multiple halogen atoms and a trifluoromethyl group significantly influences its chemical reactivity and potential biological activity.[2]
Chemical Structure
The structure consists of an acetophenone backbone where the phenyl group is substituted at the 2', 6', and 4' positions with chlorine and trifluoromethyl groups, respectively. The methyl group of the acetyl moiety is substituted with a bromine atom.
Caption: Chemical structure of the title compound.
Physicochemical Data
A summary of the key physicochemical properties is presented below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 175205-89-7 | [2][4][5] |
| Molecular Formula | C₉H₄BrCl₂F₃O | [4][5][6] |
| Molecular Weight | 335.93 g/mol | [2][4][5] |
| Melting Point | 46 °C | [5][7] |
| Density | 1.753 g/cm³ | [] |
| Boiling Point | 262.6 °C at 760 mmHg | [8] |
| InChI Key | MSMAFPRJZLLQNJ-UHFFFAOYSA-N | [2][] |
Synthesis and Manufacturing
The primary and most efficient route for synthesizing this compound is through the selective α-bromination of its acetophenone precursor.[2] The choice of brominating agent and reaction conditions is critical to maximize yield and minimize side-product formation.[2][9]
Synthesis Pathway Overview
The synthesis begins with the precursor 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, which is then subjected to electrophilic substitution at the α-carbon.
Caption: General workflow for the synthesis.
Detailed Experimental Protocol
This protocol describes a robust method for the α-bromination using Pyridine hydrobromide perbromide (Py·HBr₃), a reagent known for its high regioselectivity and safer handling compared to liquid bromine.[2][9]
Materials:
-
2',6'-dichloro-4'-(trifluoromethyl)-acetophenone (1.0 eq)
-
Pyridine hydrobromide perbromide (1.1 eq)[9]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone (1.0 eq).
-
Dissolution: Anhydrous DCM is added to dissolve the starting material completely.
-
Inert Atmosphere: The flask is purged with nitrogen, and an inert atmosphere is maintained throughout the reaction.
-
Cooling: The reaction mixture is cooled to 0°C using an ice bath. Low temperature is crucial to prevent over-bromination and other side reactions.[2]
-
Reagent Addition: A solution of Pyridine hydrobromide perbromide (1.1 eq) in anhydrous DCM is added dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[9]
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize the acidic environment.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered around the α-bromo ketone moiety.
Key Reaction Pathways
The electron-withdrawing nature of the substituted aromatic ring enhances the electrophilicity of the carbonyl carbon and the susceptibility of the α-bromine to nucleophilic displacement.[2]
Caption: Major reactivity pathways for the title compound.
-
Nucleophilic Substitution: The bromine atom serves as an excellent leaving group and can be readily displaced by a variety of nucleophiles, such as amines or thiols.[2] This reaction is fundamental for introducing nitrogen or sulfur-containing functional groups, which are prevalent in pharmacologically active molecules.
-
Carbonyl Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[2] This creates a bromohydrin intermediate, a versatile precursor for synthesizing epoxides or other difunctionalized compounds.
-
Coupling Reactions: This molecule can participate in various carbon-carbon bond-forming reactions, further expanding its utility in building molecular complexity.
Applications in Drug Discovery and Agrochemicals
This compound is primarily used as an intermediate in multi-step syntheses.[2] Its structural motifs are associated with various biological activities:
-
Antimicrobial and Anti-inflammatory Agents: Halogenated aromatic compounds are known to possess antimicrobial and anti-inflammatory properties. This building block allows for the incorporation of a di-chloro, trifluoromethyl phenyl group into new chemical entities being investigated for these effects.[2]
-
Enzyme Inhibition: The trifluoromethyl group can enhance binding affinity to biological targets by participating in favorable interactions within enzyme active sites and increasing lipophilicity, which aids in crossing cellular membranes.[2]
-
Agrochemicals: The structural features are also common in modern pesticides and herbicides, making it a valuable starting material in agrochemical research.[2]
Safety, Handling, and Storage
Due to its reactivity, this compound requires careful handling. It is classified as an irritant that can cause severe skin burns and eye damage.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat to prevent skin and eye contact.[10]
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10][11]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10][11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[11]
Conclusion
This compound is a highly valuable and reactive intermediate for chemical synthesis. Its unique combination of functional groups—an α-bromo ketone for versatile transformations and a poly-substituted aromatic ring for modulating physicochemical properties—makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel and effective chemical entities.
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PubChem. (n.d.). 2-Bromo-4'-(trifluoromethyl)acetophenone. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
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Supporting Information. (n.d.). Synthesis of the compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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SpectraBase. (n.d.). 2-BrOMO-4'-TRIFLUOROMETHOXY-ACETOPHENONE. Retrieved from [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2',6'-DICHLORO-4'-(TRIFLUOROMETHYL)ACETOPHENONE. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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Chemsrc. (2025). This compound. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]
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PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]
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PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]
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"2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key halogenated intermediate in the fields of pharmaceutical and agrochemical research.[1] The document details the prevalent synthesis strategy, explores the underlying reaction mechanism, provides a detailed experimental protocol, and discusses critical parameters for process control and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this synthesis.
Introduction and Strategic Importance
This compound (Molecular Formula: C₉H₄BrCl₂F₃O, Molecular Weight: 335.93 g/mol ) is a highly functionalized aromatic ketone.[2][3] Its strategic importance lies in its utility as a versatile building block. The presence of multiple reactive sites—an α-bromo ketone for nucleophilic substitution, two sterically hindering chlorine atoms, and an electron-withdrawing trifluoromethyl group—makes it a valuable precursor for constructing complex molecular architectures.[1] This guide focuses on the most direct and industrially relevant synthetic approach: the α-bromination of its acetophenone precursor.
Retrosynthetic Analysis and Synthesis Pathway
A retrosynthetic analysis of the target molecule logically points to the disconnection of the α-carbon-bromine bond. This strategy identifies 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone as the immediate and most logical precursor. The forward synthesis, therefore, constitutes a single, high-yielding transformation.
The overall synthetic transformation is illustrated below:
Caption: Overall synthesis scheme for the target compound.
Mechanistic Insights and Reagent Selection
The core of this synthesis is the α-bromination of a ketone. This reaction is typically performed under conditions that favor the formation of an enol or enolate intermediate, which then acts as the nucleophile.
3.1. Reaction Mechanism Under acidic or neutral conditions with a brominating agent like Br₂, the reaction proceeds via an enol intermediate. The electron-withdrawing nature of the substituted phenyl ring enhances the acidity of the α-protons, facilitating enolization.
-
Enolization: The ketone tautomerizes to its enol form. This step is often the rate-determining step.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom of the brominating agent.
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-brominated product.
3.2. Rationale for Reagent Selection
-
Brominating Agent: While elemental bromine (Br₂) is effective, it is highly toxic, corrosive, and can lead to over-bromination.[4] For greater control, selectivity, and safety, solid brominating agents are preferred.
-
Pyridine hydrobromide perbromide (Py·HBr₃): This reagent is an excellent choice as it is a solid that releases bromine in a controlled manner, achieving high regioselectivity.[1][4]
-
N-Bromosuccinimide (NBS): NBS is another widely used solid brominating agent, particularly for allylic and benzylic brominations, but it is also effective for α-bromination of ketones, often with a radical initiator or acid catalyst.[1][4]
-
-
Solvent: An inert solvent is crucial to dissolve the starting material and facilitate the reaction without participating in it. Dichloromethane (DCM) or chloroform are common choices due to their inertness and ability to dissolve both the reactant and the brominating agent.[1]
-
Temperature Control: The reaction is conducted at low temperatures (0–5°C) to manage its exothermic nature.[1] This control is critical for preventing the formation of side products, such as di-brominated species, and minimizing decomposition.[1]
Detailed Experimental Protocol
This protocol describes the synthesis using Pyridine hydrobromide perbromide for its superior handling and selectivity.
4.1. Reagent and Materials Table
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone | C₉H₅Cl₂F₃O | 257.04 | 1.0 | (e.g., 10.0 g) |
| Pyridine hydrobromide perbromide | C₅H₅N·HBr·Br₂ | 319.82 | 1.05 | (e.g., 13.0 g) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | (e.g., 100 mL) |
4.2. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis protocol.
Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point: The purified compound should exhibit a sharp melting point. The reported melting point is 46°C.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the disappearance of the methyl singlet from the starting material and the appearance of a new singlet for the -CH₂Br protons. ¹³C, ¹⁹F, and ¹³C NMR will further confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (335.93 g/mol ) and isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms.
Safety Considerations
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile and corrosive vapors.
-
Reagent Hazards:
-
Brominating Agents (Py·HBr₃, NBS, Br₂): These are corrosive, toxic, and strong oxidizers. Avoid contact with skin and eyes. Handle with care.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.
-
-
Reaction Quenching: The quenching step with sodium thiosulfate (Na₂S₂O₃) is essential to neutralize any unreacted bromine and should be performed carefully, as the reaction can be exothermic.
Conclusion
The α-bromination of 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone is a robust and efficient method for the synthesis of this compound. The use of controlled conditions and safer, solid brominating agents like Pyridine hydrobromide perbromide allows for high yields and purity. This guide provides the necessary technical details and scientific rationale for the successful execution of this important synthetic transformation.
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. [Link]
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PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - European Patent Office - EP 0993432 B1. [Link]
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An In-Depth Technical Guide to the Chemical Reactivity of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the chemical reactivity of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, a highly functionalized and reactive intermediate pivotal in the fields of pharmaceutical and agrochemical research. By dissecting its structural attributes and the interplay of its functional groups, we will delve into its primary reaction pathways, offering both mechanistic insights and practical, field-tested protocols.
Structural and Reactivity Overview
This compound, with CAS Number 175205-89-7, possesses a unique combination of functional groups that dictate its chemical behavior.[1][2][3][4][5] The molecule's reactivity is primarily centered around the α-bromo ketone moiety. The bromine atom at the α-position to the carbonyl group serves as an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack.
The reactivity of this substrate is significantly influenced by the substitution pattern on the aromatic ring. The two chlorine atoms at the 2' and 6' positions provide steric hindrance around the acetophenone core. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl group at the 4' position, coupled with the chlorine atoms, enhances the electrophilicity of the carbonyl carbon and the α-carbon. This electronic effect makes the compound particularly reactive towards nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 175205-89-7 |
| Molecular Formula | C₉H₄BrCl₂F₃O |
| Molecular Weight | 335.93 g/mol |
| Melting Point | 46 °C |
| Boiling Point | 262.6 °C at 760 mmHg |
| Density | 1.753 g/cm³ |
Core Reactivity: Nucleophilic Substitution at the α-Carbon
The primary mode of reactivity for this compound is the nucleophilic substitution of the α-bromo atom. This typically proceeds through an SN2 mechanism, where a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond and stabilizes the transition state of this reaction.[6]
Reactions with N-Nucleophiles: Synthesis of α-Amino Ketones and Heterocycles
This compound readily reacts with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, to yield the corresponding α-amino ketones. These products are valuable intermediates in the synthesis of various biologically active molecules.
Experimental Protocol: General Procedure for the Reaction with Anilines
Objective: To synthesize α-(arylamino)-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 - 2.0 eq)
-
Base (e.g., Triethylamine, Potassium Carbonate) (1.5 - 2.0 eq)
-
Solvent (e.g., Acetonitrile, Ethanol, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the substituted aniline to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-(arylamino)-acetophenone derivative.
Reactions with S-Nucleophiles: Synthesis of α-Thio Ketones
Thiolates are excellent nucleophiles and react efficiently with this compound to form α-thio ketones. These reactions are typically fast and proceed under mild conditions.
Experimental Protocol: General Procedure for the Reaction with Thiophenols
Objective: To synthesize α-(arylthio)-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Thiophenol (1.1 eq)
-
Base (e.g., Triethylamine, Sodium Hydroxide) (1.2 eq)
-
Solvent (e.g., Ethanol, Methanol, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted thiophenol in the chosen solvent.
-
Add the base to the solution and stir for a few minutes to generate the thiolate anion.
-
Add a solution of this compound in the same solvent dropwise to the thiolate solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired α-(arylthio)-acetophenone derivative.
Application in Heterocyclic Synthesis
The bifunctional nature of this compound (an electrophilic α-carbon and a carbonyl group) makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds.
Hantzsch Thiazole Synthesis
One of the most prominent applications of α-bromo ketones is in the Hantzsch thiazole synthesis.[1][7][8][9] Reaction with a thioamide, such as thiourea, leads to the formation of a 2-aminothiazole ring. The reaction proceeds via an initial SN2 attack of the sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration.[8]
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of a substituted 2-aminothiazole.
Experimental Protocol: Synthesis of 2-Amino-4-(2',6'-dichloro-4'-(trifluoromethyl)phenyl)thiazole
Objective: To synthesize a substituted 2-aminothiazole via the Hantzsch reaction.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
5% Aqueous Sodium Carbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound and thiourea in ethanol.
-
Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the solid to obtain the crude 2-amino-4-(2',6'-dichloro-4'-(trifluoromethyl)phenyl)thiazole.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Imidazoles and Oxazoles
Analogous to the thiazole synthesis, this compound can be used to construct other five-membered heterocycles.
-
Imidazoles: Reaction with amidines or a mixture of an aldehyde, a primary amine, and ammonium acetate can lead to the formation of substituted imidazoles.[10][11][12][13][14]
-
Oxazoles: Condensation with amides provides a route to substituted oxazoles.[15][16][17][18]
Other Notable Reactions
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement.[2][4][5][19][20] For an acyclic α-bromo ketone like the title compound, this would involve the formation of a cyclopropanone intermediate followed by nucleophilic attack of the base (e.g., methoxide) and ring-opening to yield an ester derivative of a rearranged carboxylic acid. The steric hindrance from the 2',6'-dichloro substituents might influence the feasibility and outcome of this rearrangement.
Diagram: Proposed Favorskii Rearrangement
Caption: Proposed pathway for the Favorskii rearrangement.
Safety and Handling
This compound is a reactive and potentially hazardous chemical.[2] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid breathing dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a versatile and highly reactive building block in organic synthesis. Its utility stems from the electrophilic nature of the α-carbon, which readily undergoes nucleophilic substitution with a wide range of nucleophiles. This reactivity profile, particularly its application in the synthesis of diverse heterocyclic systems, makes it an invaluable tool for researchers in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will enable chemists to effectively harness its synthetic potential.
References
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
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Wikipedia. (2023, November 29). Favorskii rearrangement. In Wikipedia. Retrieved from [Link]
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NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
- Singh, B., Mehta, D., & Kumar, R. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(11), 5123-5127.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Modern Chemistry, 7(2), 60-80.
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Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
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Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
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"2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone" safety data sheet
An In-depth Technical Guide to the Safe Handling of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a comprehensive understanding of their properties and associated hazards. This guide provides an in-depth technical overview of this compound, a halogenated acetophenone derivative with significant potential in organic synthesis, particularly within pharmaceutical and agrochemical research. The complex molecular structure, characterized by multiple electron-withdrawing substituents, imparts high reactivity, making a thorough understanding of its safety profile paramount for its effective and safe utilization.[1] This document moves beyond a standard safety data sheet (SDS) to offer a deeper, more causal understanding of the necessary safety protocols, grounded in the compound's chemical nature.
Chemical and Physical Identity
A precise understanding of the compound's identity is the foundation of safe handling.
| Identifier | Value | Source |
| Chemical Name | This compound | Benchchem |
| CAS Number | 175205-89-7 | [1][2][] |
| Molecular Formula | C₉H₄BrCl₂F₃O | [1][2][] |
| Molecular Weight | 335.93 g/mol | [1][2][] |
| InChI Key | MSMAFPRJZLLQNJ-UHFFFAOYSA-N | [1][] |
| SMILES | C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)C(F)(F)F | [] |
This compound is a solid, and it is intended for research use only, not for human or veterinary use.[1][2]
Hazard Identification and GHS Classification
-
Skin Irritation: Likely to cause skin irritation.[4]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Based on these analogs, the following GHS pictograms and statements are anticipated:
Signal Word: Warning
Anticipated Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The causality behind these hazards lies in the reactive nature of the α-bromo ketone functional group and the overall electrophilicity of the molecule, enhanced by the trifluoromethyl and dichloro substituents. These features make the compound reactive towards biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to irritation upon contact with skin, eyes, and the respiratory tract.
First-Aid Measures: A Proactive Approach
Immediate and appropriate first-aid is critical to mitigate exposure. The following protocols are based on best practices for handling halogenated organic compounds.
Workflow for Exposure Response
Caption: Workflow for First-Aid Response to Exposure.
-
General Advice: In all cases of exposure, move the affected person out of the dangerous area. Consult a physician and provide them with this safety information.[4]
-
Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[4]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[4] Contaminated clothing should be removed and washed before reuse.[4] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: This is a critical exposure route. Immediately rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing.[4] Due to the high potential for serious eye irritation, immediate medical attention is required.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Handling and Storage: Proactive Safety
Proper handling and storage are essential to prevent exposure and maintain the integrity of the compound.
Safe Handling Protocol
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[4] This is crucial to keep airborne concentrations low and prevent respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles), and a face shield.[4] The selection of glove material should be based on its resistance to halogenated organic compounds.
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[6]
-
Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Minimize dust generation and accumulation.[4]
Storage Conditions
-
Container: Keep the container tightly closed and store in a cool, dry place.[4]
-
Ventilation: Store in a well-ventilated area.[4]
-
Security: For regulated or highly toxic materials, it is best practice to store them in a locked cabinet or area.[4]
-
Incompatibilities: Keep away from sources of ignition and incompatible substances. While specific incompatibility data is not available, avoid strong oxidizing agents, strong bases, and nucleophiles due to the compound's reactivity.
Accidental Release Measures
A well-defined plan for accidental releases is a cornerstone of laboratory safety.
Spill Response Workflow
Caption: Workflow for Accidental Spill Response.
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[4] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[4]
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation. For a liquid spill or solution, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[4]
Toxicological and Ecological Information
-
Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[5] However, based on its structure and the data from similar compounds, it is presumed to be an irritant to the skin, eyes, and respiratory system. The presence of multiple halogen atoms can influence its metabolic fate and potential for bioaccumulation, warranting careful handling.
-
Ecological Profile: No specific ecological data is available. It is imperative to prevent its release into the environment as halogenated organic compounds can be persistent and harmful to aquatic life.
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. This should be done through an approved waste disposal plant.[4] Do not dispose of it down the drain.
This guide is intended to provide a comprehensive overview for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any new procedure involving this compound is undertaken.
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-
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-
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-
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-
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The Diverse Biological Activities of Halogenated Acetophenones: A Technical Guide
<
Abstract
Halogenated acetophenone derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the acetophenone scaffold profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, modulate their biological activities, leading to a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of halogenated acetophenone derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.
Introduction: The Role of Halogenation in Modulating Bioactivity
Acetophenones, characterized by a phenyl ring attached to a methyl ketone group, are prevalent scaffolds in natural products and synthetic compounds with a wide array of biological functions.[1][2] The strategic addition of halogen atoms to this core structure is a powerful tool in medicinal chemistry to enhance therapeutic potential. Halogenation can alter a molecule's properties in several key ways:
-
Lipophilicity: Halogens, particularly chlorine, bromine, and iodine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.
-
Electronic Effects: The high electronegativity of halogens can create a dipole moment and influence the electron distribution within the molecule, affecting its binding affinity to biological targets.[3]
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.
-
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can contribute to the specific and high-affinity binding of a drug to its target receptor.
These modifications have led to the development of halogenated acetophenone derivatives with potent and selective biological activities.
Antimicrobial and Antifungal Activities
Halogenated acetophenone derivatives have demonstrated notable efficacy against a range of microbial and fungal pathogens. The nature and position of the halogen substituent play a crucial role in determining the potency and spectrum of their antimicrobial activity.[4] For instance, the presence of halogens in chalcones, which are derived from acetophenones, has been shown to increase their microbial susceptibility.[5]
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) values of various halogenated acetophenone derivatives against selected microbial and fungal strains.
| Compound Class | Halogen | Position | Test Organism | Activity (MIC) |
| Chalcone Derivative | Halogenated | - | Staphylococcus aureus | 62.5 - 250 µg/mL |
| Chalcone Derivative | Halogenated | - | Candida albicans | 62.5 - 250 µg/mL |
| Pyrazoline Derivative | Bromine | 4 | Staphylococcus aureus | 64 µg/mL |
| Chalcone Derivative | Fluorine | 4 | Candida albicans | 0.62 mg/mL |
Data compiled from multiple sources, including[4][5].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Rationale: This assay provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives and standard antibiotics. The use of serial dilutions ensures a precise determination of the minimum concentration required for inhibition.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Halogenated acetophenone derivatives (stock solutions in DMSO)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the halogenated acetophenone derivative in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.[4]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells with only broth (sterility control), broth and inoculum (growth control), and broth, inoculum, and the positive control antibiotic/antifungal.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
A significant area of research for halogenated acetophenones is their potential as anticancer agents.[6] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[7]
Mechanisms of Action
Certain halogenated acetophenone derivatives, particularly those with a chalcone scaffold, exert their anticancer effects by inhibiting the proteasome.[4] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins. Its inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately triggering cancer cell death.
Caption: Mechanism of proteasome inhibition by halogenated acetophenones.
Many halogenated acetophenones induce apoptosis, or programmed cell death, in cancer cells. This can occur through various signaling pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic process.
Quantitative Data Summary
The following table presents the half-maximal inhibitory concentration (IC50) values for selected halogenated acetophenone derivatives against various human cancer cell lines.
| Compound Class | Halogen(s) | Cancer Cell Line | Activity (IC50) | Reference |
| Angucyclinone | F, Cl, Br, I | Various human tumor cells | 3.35 - 16.02 µmol·L⁻¹ | [6] |
| Chalcone | - | MCF-7 (Breast) | 3.30 - 4.19 µM | [7] |
| Chalcone | - | ZR-75-1 (Breast) | 8.75 - 9.40 µM | [7] |
| Chalcone | - | MDA-MB-231 (Breast) | 6.12 - 18.10 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable method to quantify the cytotoxic effects of a compound.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Halogenated acetophenone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the halogenated acetophenone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
Several halogenated acetophenone derivatives have demonstrated significant anti-inflammatory properties.[8] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.[9]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
Many anti-inflammatory acetophenone derivatives exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4][9] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9]
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Rationale: Macrophages play a central role in the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. By measuring the inhibition of NO production, this assay provides a reliable in vitro model to screen for anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
Halogenated acetophenone derivatives
-
Griess Reagent (for NO measurement)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the halogenated acetophenone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess Reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]
-
Quantification and Analysis: Quantify the nitrite concentration, which is a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition by the test compounds compared to the LPS-only control.[4]
Enzyme Inhibition
Halogenated acetophenones have also been investigated as inhibitors of various enzymes, highlighting their potential for treating a range of diseases.
Target Enzymes and Therapeutic Implications
-
α-Glucosidase: Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, making it a target for the management of type 2 diabetes. Some acetophenone derivatives have shown potent α-glucosidase inhibitory activity.[10][11]
-
Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Acetophenone derivatives have been identified as inhibitors of human carbonic anhydrases I and II.[10]
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain and is a key strategy for the symptomatic treatment of Alzheimer's disease. Certain acetophenone derivatives have demonstrated inhibitory effects on AChE.[10]
-
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and are also used in the food industry to prevent browning. Some acetophenones have shown to be effective tyrosinase inhibitors.[10]
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates a general workflow for assessing the enzyme inhibitory potential of halogenated acetophenones.
Caption: General workflow for enzyme inhibitor screening and development.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective halogenated acetophenone derivatives.[12] SAR studies aim to correlate the structural features of a molecule with its biological activity.[13]
Key SAR observations for halogenated acetophenones include:
-
Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) significantly influences activity. For example, in some series of compounds, bromo and iodo derivatives exhibit higher potency due to their increased size and lipophilicity, which can lead to better binding interactions.[14]
-
Position of Halogen: The position of the halogen on the phenyl ring is critical. Halogenation at the ortho, meta, or para position can have different effects on the molecule's conformation and electronic properties, thereby affecting its interaction with the target.
-
Other Substituents: The presence of other functional groups on the acetophenone scaffold, in addition to the halogen, can further modulate the biological activity. For instance, the combination of a halogen with a hydroxyl or methoxy group can lead to synergistic effects.
Conclusion and Future Perspectives
Halogenated acetophenones represent a promising class of compounds with a broad spectrum of biological activities. Their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties make them valuable leads for drug discovery and development. Future research in this area should focus on:
-
Synthesis of Novel Derivatives: The design and synthesis of new halogenated acetophenones with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify novel drug targets.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models of disease to assess their efficacy and safety.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of computational models to predict the biological activity of new derivatives and guide the design of more effective compounds.[3]
The continued exploration of this versatile chemical scaffold holds great promise for the development of new therapeutic agents to address a wide range of unmet medical needs.
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Biological activities of natural halogen compounds | Request PDF. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
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Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]
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In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 17, 2026, from [Link]
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(PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion. (2023). PubMed. Retrieved January 17, 2026, from [Link]
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Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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2-Chloroacetophenone | C8H7ClO | CID 10757. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones and Their 7-Substituted 6-Iodoflavonol Derivatives for Inhibitory Effect on Cholinesterases and β-Secretase. (2018). MDPI. Retrieved January 17, 2026, from [Link]
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Cytotoxicity of compounds on different cell lines. | Download Table. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors. (2023). PubMed. Retrieved January 17, 2026, from [Link]
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The Trifluoromethyl Group: A Linchpin of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.
Introduction: The Rise of a Privileged Moiety
The deliberate use of fluorine in medicinal chemistry has surged over the past few decades, with approximately 15–20% of all licensed drugs introduced annually containing fluorine or fluorine-containing functional groups.[3] Among these, the trifluoromethyl group stands out for its profound and often predictable impact on a drug candidate's properties.[4][5] Historically, the introduction of a CF3 group was a complex synthetic challenge.[6] However, the development of novel trifluoromethylation reagents and methodologies has made its incorporation more accessible, leading to its prevalence in a wide array of pharmaceuticals, from blockbuster drugs like the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex) to newer antiviral and anticancer agents.[7][8][9]
This guide will delve into the fundamental physicochemical alterations induced by trifluoromethylation, explore its role in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide practical insights into its application in drug design.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF3 group into a molecule imparts a unique combination of properties that are central to its utility in drug design.
Electronic Effects and pKa Modulation
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[3][4] This property can significantly lower the pKa of nearby acidic or basic functional groups. For instance, replacing a methyl group with a trifluoromethyl group on an aromatic ring can substantially increase the acidity of a neighboring phenol or decrease the basicity of an adjacent amine.[7] This modulation of pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target.[10]
Lipophilicity and Membrane Permeability
The trifluoromethyl group is considered highly lipophilic, with a Hansch-Fujita π constant of approximately +0.88.[1][6] This increase in lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-targeting drugs.[4][11] However, the impact of the CF3 group on lipophilicity can be context-dependent. While it generally increases lipophilicity when replacing a hydrogen atom, its effect is more nuanced when substituting a methyl group, with the overall change in LogP being influenced by the molecular scaffold.[12][13]
Table 1: Comparative Physicochemical Properties
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Rationale for Change |
| van der Waals Radius | ~2.0 Å | ~2.7 Å | Larger steric bulk of CF3. |
| Electronegativity (Pauling Scale) | 2.55 (Carbon) | 3.98 (Fluorine) | Strong inductive electron withdrawal by fluorine atoms.[3] |
| Hansch-Fujita π Constant | +0.56 | +0.88 | Increased lipophilicity of the CF3 group.[1][6] |
| Impact on Acidity of Adjacent Phenol | Decreases Acidity | Increases Acidity (Lowers pKa) | Strong electron-withdrawing nature stabilizes the phenoxide anion.[7] |
| Impact on Basicity of Adjacent Aniline | Increases Basicity | Decreases Basicity (Lowers pKa) | Electron withdrawal reduces the electron density on the nitrogen atom. |
Metabolic Stability: The Power of the C-F Bond
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[14][15] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][6] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, a strategy often referred to as "metabolic switching."[15] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[11][16]
Caption: Metabolic blocking effect of the trifluoromethyl group.
Role in Drug-Target Interactions
The trifluoromethyl group can significantly enhance a drug's binding affinity and selectivity for its biological target through a variety of interactions.
Steric and van der Waals Interactions
The CF3 group is sterically larger than a methyl group and can promote favorable van der Waals interactions within a protein's binding pocket.[1] This can lead to improved potency and selectivity. For example, in the case of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[1][7]
Dipole-Dipole and Halogen Bonding
The highly polarized C-F bonds in the trifluoromethyl group create a strong molecular dipole, which can participate in favorable dipole-dipole interactions with polar residues in the binding site.[1] Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors.[17] In some cases, the CF3 group can also engage in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further contributing to binding affinity.[3]
Caption: Trifluoromethyl group interactions within a binding pocket.
Synthetic Methodologies for Trifluoromethylation
The efficient introduction of a trifluoromethyl group is a key consideration in drug development. A variety of methods have been developed, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.[3]
Nucleophilic Trifluoromethylation
This approach typically involves the use of a trifluoromethyl anion equivalent, such as trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent), which reacts with electrophilic substrates like aldehydes, ketones, and imines.[3][4]
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents, such as Umemoto's and Togni's reagents, are used to introduce the CF3 group to nucleophilic substrates like enolates, enamines, and electron-rich aromatic rings.[18]
Radical Trifluoromethylation
Radical trifluoromethylation methods often utilize reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoroiodomethane (CF3I) in the presence of a radical initiator.[19][20] These methods are particularly useful for the trifluoromethylation of heterocycles and alkenes.
Table 2: Overview of Common Trifluoromethylation Reagents
| Reagent Type | Example Reagent(s) | Substrate Scope | Key Features |
| Nucleophilic | TMSCF3 (Ruppert's Reagent)[18] | Aldehydes, Ketones, Imines | Requires a fluoride source for activation. |
| Electrophilic | Umemoto's Reagents, Togni's Reagents[18] | Enolates, Enamines, Aromatic Compounds | Powerful reagents for direct C-H trifluoromethylation. |
| Radical | CF3SO2Na (Langlois' Reagent), CF3I[20] | Alkenes, Heterocycles | Often proceeds under mild conditions. |
| Transition-Metal Catalyzed | CuCF3 | Aryl Halides, Boronic Acids | Versatile for cross-coupling reactions.[21] |
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol outlines a general procedure for the trifluoromethylation of an aryl iodide using a copper catalyst and TMSCF3.
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium fluoride (KF) (2.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, CuI, and KF.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add TMSCF3 dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for a copper-catalyzed trifluoromethylation reaction.
Case Studies: Trifluoromethylated Drugs in the Clinic
The successful application of the trifluoromethyl group is evident in numerous FDA-approved drugs.[3][22]
-
Fluoxetine (Prozac): An early example where the trifluoromethyl group on the phenoxy ring is critical for its selective serotonin reuptake inhibitor (SSRI) activity.[7]
-
Celecoxib (Celebrex): A selective COX-2 inhibitor where the CF3 group plays a key role in binding to a specific sub-pocket of the COX-2 enzyme, contributing to its selectivity over COX-1.[1][7]
-
Sitagliptin (Januvia): A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes that contains a trifluoromethyl group, which enhances its potency and metabolic stability.[17]
-
Aprepitant (Emend): A neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, featuring two trifluoromethyl groups that contribute to its efficacy and ability to cross the blood-brain barrier.[11]
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[4][6] As synthetic methodologies continue to advance, the strategic incorporation of the trifluoromethyl group will undoubtedly remain a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.
References
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]
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Breaking C-F bonds in drugs. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]
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Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). ResearchGate. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Retrieved from [Link]
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Redox chemistry and hydrogen bonding in drug design. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit. Retrieved from [Link]
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Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]
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The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (2025). ResearchGate. Retrieved from [Link]
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Examples of prominent drugs containing trifluoromethyl groups. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Goethe-Universität Frankfurt am Main. Retrieved from [Link]
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Development of Novel Methods for the Installation of Trifluoromethyl/Boryl and 1,2,4-Oxadiazole Moieties. (2022). VTechWorks. Retrieved from [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). ACS Omega. Retrieved from [Link]
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Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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C-F Bond Formation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
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Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]
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The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). DOI. Retrieved from [Link]
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Metabolism of fluorine-containing drugs. (2025). ResearchGate. Retrieved from [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (n.d.). NIH. Retrieved from [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH. Retrieved from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone: An Application Note and Detailed Protocol
Introduction
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative of significant interest in medicinal chemistry and agrochemical research.[1] Its poly-substituted aromatic ring and reactive α-bromo ketone moiety make it a versatile synthetic intermediate for the construction of more complex molecular architectures.[1] The presence of chlorine and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this building block valuable in drug discovery programs.[1] This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations.
Reaction Mechanism and Strategy
The primary synthetic route to 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone is the α-bromination of its precursor, 2',6'-dichloro-4'-(trifluoromethyl)acetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by a bromine source.
Diagram: General Mechanism of Acid-Catalyzed α-Bromination of a Ketone
Caption: Acid-catalyzed α-bromination of a ketone.
Several brominating agents can be employed, including elemental bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide (PHPB). While effective, liquid bromine is highly toxic and corrosive.[2] PHPB is a solid, safer alternative that often provides high regioselectivity.[2] This protocol will detail a procedure using PHPB.
Materials and Equipment
| Reagents | Equipment |
| 2',6'-dichloro-4'-(trifluoromethyl)acetophenone | Round-bottom flask (appropriate size) |
| Pyridine hydrobromide perbromide (PHPB) | Magnetic stirrer and stir bar |
| Glacial Acetic Acid | Reflux condenser |
| Dichloromethane (DCM) | Heating mantle or oil bath |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Separatory funnel |
| Saturated aqueous sodium chloride (brine) solution | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Beakers, graduated cylinders, and other standard laboratory glassware |
| Diethyl ether or hexanes (for recrystallization) | Buchner funnel and filter paper |
| Thin-layer chromatography (TLC) plates and chamber |
Experimental Protocol
Part 1: Synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone
This protocol is adapted from a general procedure for the α-bromination of acetophenone derivatives.[2]
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2',6'-dichloro-4'-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of starting material).
-
Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of acetic acid).
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and saturated aqueous sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to yield 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone as a solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| Appearance | White to off-white solid |
| Melting Point | Literature values should be consulted; expected to be a sharp melting point. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5-4.8 (s, 2H, -CH₂Br), ~7.6-7.8 (s, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~30-35 (-CH₂Br), ~120-140 (aromatic carbons, including C-CF₃ coupling), ~185-190 (C=O) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1600 (aromatic C=C stretch), ~1300 (C-F stretch), ~800 (C-Cl stretch), ~700 (C-Br stretch) |
| Mass Spectrometry (EI) | Molecular ion peak corresponding to C₉H₄BrCl₂F₃O (m/z ≈ 334, 336, 338, 340, showing isotopic pattern for Br and Cl) |
Safety and Handling
General Precautions: This synthesis should be performed in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[4]
Reagent-Specific Hazards:
-
α-Bromo Ketones: These compounds are lachrymators and are corrosive, causing severe skin burns and eye damage.[3] Avoid inhalation of dust and direct contact with skin and eyes.[3]
-
Pyridine hydrobromide perbromide (PHPB): This is a corrosive solid and a source of bromine. Handle with care to avoid dust generation and contact.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Conclusion
The α-bromination of 2',6'-dichloro-4'-(trifluoromethyl)acetophenone using pyridine hydrobromide perbromide provides an effective and relatively safe method for the synthesis of the title compound. Careful adherence to the detailed protocol and safety guidelines is essential for a successful and safe outcome. The resulting 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone is a valuable intermediate for further synthetic transformations in the development of novel pharmaceuticals and agrochemicals.
References
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Royal Society of Chemistry. (2022). Supporting Information: Synthesis of trifluoromethylated aza-BODIPYs. Retrieved from [Link]
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Li, X., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Scientific Reports, 14(1), 4321. Retrieved from [Link]
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-
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ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
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Chinachemnet. (n.d.). 2-Bromo-4'-(trifluoromethyl)acetophenone 383-53-9. Retrieved from [Link]
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-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
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α-bromination of 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
An Application Note and Detailed Protocol for the Synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone
Authored by: A Senior Application Scientist
Introduction
The synthesis of α-haloketones is a cornerstone transformation in organic chemistry, providing versatile intermediates for the construction of more complex molecular architectures.[1] Specifically, 2-bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone is a key building block in medicinal and agrochemical research.[2][3] Its structure, featuring a reactive α-bromo ketone moiety and a highly functionalized aromatic ring with electron-withdrawing groups, makes it a valuable precursor for introducing this substituted phenyl group into various target molecules through nucleophilic substitution or coupling reactions.[2]
This document provides a comprehensive guide to the α-bromination of 2',6'-dichloro-4'-(trifluoromethyl)acetophenone. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of this important intermediate.
Mechanistic Insights: The Acid-Catalyzed Pathway
The α-bromination of ketones in the presence of an acid catalyst is a classic reaction that proceeds through an enol intermediate.[4][5][6] Unlike base-catalyzed halogenation, which can be difficult to control and often leads to poly-halogenation (the Haloform reaction), the acid-catalyzed method is highly effective for selective mono-bromination.[7][8][9]
The reaction mechanism can be broken down into four key steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., Acetic Acid or HBr).[4][10] This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A weak base (such as the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen.[11] This leads to the formation of a nucleophilic enol tautomer. The formation of the enol is the slow, rate-determining step of the reaction.[6][11] This is evidenced by the observation that the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[5][6]
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂).[4][7][12] This forms a new carbon-bromine bond at the α-position and generates a resonance-stabilized oxonium ion intermediate.
-
Deprotonation: Finally, a weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst.[4][13] This yields the final α-bromo ketone product.
The presence of strong electron-withdrawing groups (-Cl, -CF₃) on the aromatic ring of 2',6'-dichloro-4'-(trifluoromethyl)acetophenone increases the acidity of the α-protons, which can facilitate the formation of the enol intermediate.[2]
Caption: Acid-catalyzed α-bromination proceeds via a rate-limiting enol formation.
Experimental Protocol
This protocol details a reliable method for the α-bromination of 2',6'-dichloro-4'-(trifluoromethyl)acetophenone. The procedure prioritizes safety, control, and high yield of the desired mono-brominated product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone | ≥97% | Sigma-Aldrich | The starting material.[2] |
| Bromine (Br₂) | Reagent Grade, ≥99.5% | Sigma-Aldrich | Highly corrosive and toxic. Handle only in a chemical fume hood.[14] |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific | Serves as both solvent and acid catalyst.[13] |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR | For quenching excess bromine. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For neutralizing the acidic solution. |
| Saturated Sodium Chloride (Brine) Solution | - | - | For washing the organic phase. |
| Diethyl Ether or Dichloromethane (DCM) | ACS Reagent | Fisher Scientific | Extraction solvent.[2][15] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Round-bottom flask with stir bar | - | - | |
| Addition funnel | - | - | For controlled, dropwise addition of bromine. |
| Ice bath | - | - | For temperature control.[2] |
| Separatory funnel | - | - | For liquid-liquid extraction. |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup: In a certified chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add 2',6'-dichloro-4'-(trifluoromethyl)acetophenone (e.g., 10.0 g, 1.0 eq).
-
Dissolution: Add glacial acetic acid (e.g., 50 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. Maintaining a low temperature is crucial to minimize the formation of dibrominated byproducts.[2]
-
Bromine Addition: In a separate container, carefully measure liquid bromine (1.05 eq). Dilute the bromine with a small amount of glacial acetic acid (e.g., 10 mL) and transfer it to an addition funnel.
-
Reaction: Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][15] Develop the TLC plate using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product spot should appear at a higher Rf than the starting material.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred, aqueous solution of 10% sodium thiosulfate (approx. 100 mL) to quench any unreacted bromine. The characteristic red-brown color of bromine should disappear.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system such as hexane or a hexane/ethyl acetate mixture to yield the pure 2-bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone.
Caption: A ten-step workflow from reaction setup to final purification.
Safety and Handling
Chemical Hazard Overview:
-
Bromine (Br₂): Extremely hazardous. It is highly toxic if inhaled, corrosive, causes severe skin burns and eye damage, and is a strong oxidizing agent.[14][16] All manipulations must be performed in a well-ventilated chemical fume hood.[16][17] Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty nitrile or fluorinated rubber gloves.[16][17] Have a sodium thiosulfate solution readily available as a quenching agent for spills.[17]
-
2',6'-dichloro-4'-(trifluoromethyl)acetophenone: May be harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with standard laboratory PPE.
-
α-Bromo Ketones: This class of compounds is typically irritating and lachrymatory (tear-inducing). The product should be handled with care in a fume hood. Avoid inhalation of dust or vapors.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.
Emergency Procedures:
-
Skin Contact: In case of contact with bromine, immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
Inhalation: If bromine vapor is inhaled, move the victim to fresh air immediately and call for emergency medical help.
Product Characterization
The identity and purity of the synthesized 2-bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone (MW: 335.93 g/mol , Formula: C₉H₄BrCl₂F₃O)[19] should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling signal in the ¹H NMR spectrum will be the disappearance of the singlet corresponding to the α-protons of the starting material (typically around δ 2.7 ppm) and the appearance of a new singlet for the brominated methylene group (-CH₂Br) further downfield, expected in the range of δ 4.4-4.7 ppm. The aromatic protons will appear as signals in the aromatic region (typically δ 7.5-8.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a new signal for the α-carbon bonded to bromine, shifted to a higher field (lower ppm value) compared to the original methyl carbon. The carbonyl carbon signal will also be present (typically δ > 180 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1690-1710 cm⁻¹.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; low temperature slowing the reaction too much; inactive bromine. | Allow the reaction to stir for a longer period. Let the reaction slowly warm to room temperature after the initial stirring period at 0-5 °C. Ensure the bromine used is of good quality. |
| Dibromination Product | Reaction temperature too high; excess bromine used; prolonged reaction time. | Strictly maintain the reaction temperature at 0-5 °C during bromine addition.[2] Use no more than 1.05-1.1 equivalents of bromine. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Low Yield | Loss of product during aqueous work-up; incomplete extraction. | Ensure thorough extraction from the aqueous layer by performing multiple extractions with the organic solvent. Be careful not to discard the organic layer during washes. |
| Difficulty in Purification | Product and starting material have similar polarity; oily crude product.[20] | If recrystallization is difficult, column chromatography on silica gel may be required. Use a non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) to improve separation. |
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- 18. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 19. 175205-89-7 CAS MSDS (2-BROMO-2',6'-DICHLORO-4'-(TRIFLUOROMETHYL)-ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. reddit.com [reddit.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Introduction: A Versatile and Highly Reactive Synthetic Building Block
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone (CAS No: 175205-89-7) is a sophisticated synthetic intermediate of significant interest in pharmaceutical and agrochemical research.[1] Its structure is distinguished by two key reactive features: a highly electrophilic α-brominated carbon and an aromatic ring heavily substituted with potent electron-withdrawing groups. This unique combination of functionalities makes it an exceptionally versatile substrate for a wide range of nucleophilic substitution reactions, enabling the construction of complex molecular architectures.
The core reactivity stems from the α-haloketone motif. The carbon atom adjacent to the carbonyl group is rendered highly electrophilic, making it an ideal site for SN2 reactions with a variety of nucleophiles.[2][3] This reactivity is further enhanced by the electronic properties of the substituted phenyl ring. The two chlorine atoms at the 2' and 6' positions, along with the powerful trifluoromethyl group at the 4' position, create a strongly electron-deficient aromatic system.[4][5] The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6]
This guide provides a comprehensive overview of the reactivity of this compound, along with detailed, field-proven protocols for its application in nucleophilic substitution reactions.
Section 1: Fundamental Principles of Reactivity
The SN2 Pathway at the α-Carbon
The primary reaction pathway for this compound with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The mechanism involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion, which serves as an excellent leaving group.[2]
The electron-withdrawing nature of the adjacent carbonyl group is critical; it polarizes the C-Br bond and stabilizes the developing negative charge in the transition state, thereby accelerating the reaction.[2]
Caption: General SN2 mechanism for nucleophilic substitution at the α-carbon.
The Role of the Substituted Aromatic Ring
While the primary reaction site is the α-carbon, the electronic nature of the aromatic ring plays a crucial supporting role. The strong inductive electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group significantly increase the electrophilicity of the entire molecule, including the α-carbon.[4] This electronic pull further polarizes the C-Br bond, making the bromine a better leaving group.
Furthermore, the steric bulk of the two ortho-chloro substituents provides significant hindrance around the carbonyl carbon. This steric shielding directs nucleophilic attack preferentially to the more accessible α-carbon, minimizing side reactions such as direct attack at the carbonyl.
Section 2: Synthesis of this compound
The title compound is typically synthesized via α-bromination of its acetophenone precursor. This reaction proceeds through an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[7][8]
Protocol 1: α-Bromination of 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone
Principle: This protocol describes the selective bromination at the α-position of the ketone using N-Bromosuccinimide (NBS) as the bromine source and a catalytic amount of acid.
-
Materials:
-
2',6'-Dichloro-4'-(trifluoromethyl)acetophenone (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.05 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv.)
-
Dichloromethane (DCM) or Acetonitrile (anhydrous)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up
-
-
Procedure:
-
To a round-bottom flask, add the starting acetophenone (1.0 equiv.), NBS (1.05 equiv.), and p-TsOH (0.1 equiv.).
-
Add the anhydrous solvent (e.g., DCM) to the flask.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 40°C for DCM) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel to yield the title compound as a solid.[2]
-
Section 3: Standardized Protocols for Nucleophilic Substitution
The following protocols provide a general framework for reacting this compound with common classes of nucleophiles.
Protocol 2: General Procedure for N-Alkylation with Amines
Principle: The reaction with primary or secondary amines yields α-amino ketones, which are valuable intermediates in medicinal chemistry. An excess of the amine or a non-nucleophilic base is used to neutralize the HBr byproduct.[2]
-
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (primary or secondary) (2.2 equiv.) OR Amine (1.1 equiv.) and a base like K₂CO₃ or Et₃N (1.5 equiv.)
-
Acetonitrile or Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
Dissolve the α-bromo ketone (1.0 equiv.) in the chosen solvent in a round-bottom flask.
-
Add the base (if used) followed by the amine nucleophile. If no external base is used, add the full 2.2 equivalents of the amine.[2]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Protocol 3: General Procedure for S-Alkylation with Thiols
Principle: Thiols are excellent nucleophiles and react readily to form α-thio ketones. A mild, non-nucleophilic base is required to deprotonate the thiol in situ.
-
Materials:
-
This compound (1.0 equiv.)
-
Thiol nucleophile (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equiv.)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, suspend the base (e.g., K₂CO₃, 1.5 equiv.) in the chosen solvent.
-
Add the thiol nucleophile (1.1 equiv.) and stir for 10-15 minutes at room temperature.
-
Add a solution of the α-bromo ketone (1.0 equiv.) in the same solvent dropwise.
-
Stir the reaction at room temperature, typically for 2-6 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the crude product by column chromatography.
-
Section 4: Experimental Workflow and Data Summary
A successful experiment relies on a systematic workflow from setup to purification. The following diagram illustrates the key stages.
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Table 1: Representative Nucleophilic Substitution Reactions
The following table summarizes typical conditions and expected outcomes for reactions with various nucleophiles. Yields are illustrative and may vary based on the specific nucleophile and reaction scale.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product Type | Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 25 | 3 | α-Anilino ketone | ~90 |
| 2 | Piperidine | Piperidine (xs) | THF | 25 | 2 | α-Piperidinyl ketone | ~95 |
| 3 | Thiophenol | K₂CO₃ | DMF | 25 | 2 | α-Phenylthio ketone | ~92 |
| 4 | Sodium Acetate | - | Acetonitrile | 60 | 6 | Phenacyl Ester | ~85 |
| 5 | Sodium Azide | - | Acetone/H₂O | 50 | 3 | α-Azido ketone | ~90 |
Source: Adapted from data on analogous 2-bromoacetophenone systems.[2]
Section 5: Field Insights & Troubleshooting
-
Reactivity: Due to the high degree of activation, reactions are often rapid and exothermic. For large-scale reactions, consider adding the α-bromo ketone solution dropwise to the nucleophile mixture at 0 °C to control the initial exotherm.
-
Moisture Sensitivity: While many reactions are robust, using anhydrous solvents is good practice, especially with moisture-sensitive nucleophiles or bases (e.g., alkoxides).
-
Side Reactions: The use of strong, bulky bases (e.g., potassium tert-butoxide) may promote E2 elimination to form the corresponding α,β-unsaturated ketone.[7] For substitution, it is critical to use a base that is sufficiently strong to deprotonate the nucleophile (if needed) but not so strong as to favor elimination.
-
Purification: The high lipophilicity conferred by the trifluoromethyl group means the products are often well-suited for purification via standard silica gel chromatography.[6] A gradient elution from hexane to ethyl acetate is typically effective.
Conclusion
This compound stands out as a highly activated and versatile electrophile for building molecular complexity. Its predictable reactivity via the SN2 pathway allows for the reliable introduction of a wide array of functional groups. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this powerful building block in their synthetic campaigns.
References
-
Meziane, M. N., & Montanari, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Klump, G. et al. Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(5), 197-204. [Link]
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
YouTube. mechanism of alpha-halogenation of ketones. [Link]
-
Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884-2889. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
Suzuki coupling of "2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone" with arylboronic acids
An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures, particularly biaryl scaffolds.[2][3]
This application note provides a detailed protocol and scientific rationale for a particularly challenging class of Suzuki-Miyaura coupling: the reaction of This compound with various arylboronic acids. This substrate presents significant synthetic hurdles, primarily due to severe steric congestion around the reaction center. The bromine atom is ortho to a bulky acetyl group, and its coupling partner, an ortho-substituted arylboronic acid, leads to the formation of a sterically demanding tetra-ortho-substituted biaryl product.[4][5] Such transformations are often sluggish and low-yielding with conventional catalyst systems.[6]
The electronic properties of the substrate—featuring a moderately deactivating acetyl group on one ring and strongly electron-withdrawing chloro and trifluoromethyl groups on the other—further complicate the reaction dynamics. This guide, designed for researchers, scientists, and drug development professionals, offers a robust, validated protocol using advanced catalyst systems designed to overcome these steric and electronic challenges, ensuring a high-yielding and reproducible synthesis.
Mechanistic Overview and Key Strategic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding how the unique features of this compound impact this cycle is critical for developing a successful protocol.
Rationale for Catalyst Selection: Overcoming Steric Hindrance
The primary obstacle is the steric bulk surrounding the C-Br bond and the subsequent formation of a congested biaryl linkage. Standard palladium catalysts, such as those with triphenylphosphine ligands, are often ineffective.[6] Success hinges on the use of specialized ligands that promote both the oxidative addition and the challenging reductive elimination steps.
-
Bulky, Electron-Rich Phosphine Ligands: Biaryl monophosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are exceptionally effective.[9] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition step with hindered substrates.[2] The electron-rich nature of these phosphines accelerates the final reductive elimination step to release the sterically constrained product.[5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and possess significant steric bulk, making them excellent alternatives for coupling hindered substrates.[4][10] Palladium-NHC complexes have demonstrated high efficiency and stability, often requiring lower catalyst loadings and milder conditions.[10]
For this protocol, we recommend a pre-formed palladium catalyst with a biaryl phosphine ligand, such as XPhos Pd G3 , which offers high activity, air-stability, and reproducibility.
The Critical Role of the Base and Solvent System
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.[8][11] For sterically demanding couplings, strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they effectively promote the reaction while minimizing side reactions.[12][13] We select K₃PO₄ for its proven efficacy and moderate cost.
-
Solvent System: A biphasic solvent system is often employed in Suzuki couplings.[8] A polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) is used to dissolve the organic substrates and catalyst, while a small amount of water is added to dissolve the inorganic base.[12][14] This ensures all components can interact effectively. The solvent must be rigorously degassed to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to undesired homo-coupling of the boronic acid.[14]
Detailed Experimental Protocol
This protocol is optimized for the coupling of this compound with a representative arylboronic acid on a 1.0 mmol scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 390.02 | 390 | 1.0 | 1.0 |
| Arylboronic Acid (e.g., 2-methylphenylboronic acid) | 135.96 | 204 | 1.5 | 1.5 |
| XPhos Pd G3 Catalyst | 863.82 | 26 | 0.03 | 0.03 (3 mol%) |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 637 | 3.0 | 3.0 |
| 1,4-Dioxane, anhydrous | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Equipment: 25 mL Schlenk flask or oven-dried round-bottom flask, magnetic stir bar, condenser, heating mantle with temperature controller, argon/nitrogen line, syringes, and standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (390 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (637 mg, 3.0 mmol), and the XPhos Pd G3 catalyst (26 mg, 0.03 mmol).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle a total of three times to ensure the removal of all oxygen.[12]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) for 15-20 minutes. Using a syringe, add the degassed dioxane and water to the reaction flask.[12]
-
Reaction: Place the flask under a positive pressure of inert gas (e.g., using a balloon). Lower the flask into a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[12]
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[12]
-
Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient eluent system, such as 0% to 20% ethyl acetate in hexanes, is typically effective to isolate the pure biaryl product.[12]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Impure or wet reagents/solvents.3. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Use anhydrous solvents and high-purity reagents.3. Increase temperature to 100-110 °C. Consider microwave irradiation.[10] |
| Dehalogenation of Starting Material | Presence of protic impurities or side reaction with solvent/base.[1] | Ensure anhydrous conditions. A different base (e.g., Cs₂CO₃) or solvent (e.g., toluene, 2-MeTHF[13]) may be beneficial. |
| Boronic Acid Homo-coupling | Presence of oxygen in the reaction vessel. | Improve the degassing procedure for the solvent mixture and ensure the reaction is maintained under a positive pressure of inert gas. |
| Incomplete Reaction | Catalyst deactivation or insufficient catalyst loading for a particularly challenging substrate. | Increase catalyst loading to 5 mol%. Consider a different ligand system, such as an N-heterocyclic carbene (NHC) based catalyst, which may offer higher stability and turnover.[4] |
Conclusion
The Suzuki-Miyaura coupling of the sterically encumbered this compound is a challenging yet achievable transformation. Success relies on a carefully considered approach that directly addresses the steric hindrance inherent in the substrates. By employing advanced catalyst systems featuring bulky, electron-rich ligands like XPhos, in conjunction with a strong inorganic base and a properly prepared solvent system, researchers can reliably synthesize complex tetra-ortho-substituted biaryl compounds in high yields. The protocol detailed herein provides a validated and robust starting point for the synthesis of these valuable molecular scaffolds, which are of significant interest in pharmaceutical and agrochemical research.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Maji, B., & Mandal, S. K. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(44), 8515-8521. [Link]
-
Corma, A., Garcia, H., & Leyva, A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ChemSusChem, 1(1), 63-75. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(20), 6069-6076. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3448-3454. [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3322-3324. [Link]
-
Lee, H. L., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Sains Malaysiana, 51(9), 2919-2929. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. [Link]
-
Bakherad, M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1733-1738. [Link]
-
Cabrera, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27369. [Link]
-
National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health. [Link]
-
Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Abstract
This technical guide provides detailed methodologies for the synthesis of medicinally relevant heterocyclic compounds utilizing 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone as a key building block. This α-haloketone is a highly versatile precursor due to its activated α-carbon, which is susceptible to nucleophilic attack, and the strategic placement of dichloro and trifluoromethyl groups, which are known to enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] We present field-proven protocols for the construction of highly substituted thiazole and imidazole rings, core structures in numerous pharmaceutical agents. The causality behind experimental choices, detailed reaction mechanisms, and step-by-step synthetic procedures are elucidated to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Starting Material
This compound (CAS No. 175205-89-7) is a specialized α-haloketone designed for advanced organic synthesis.[3][4] Its utility stems from three key structural features:
-
The α-Bromo Ketone Moiety: This functional group is a powerful electrophile. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly reactive towards a wide range of nucleophiles, typically via an SN2 mechanism.[5][6] This reactivity is the cornerstone of classical cyclocondensation reactions for building heterocyclic systems.[7]
-
The Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[1][2] It can increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and alter electronic properties, often leading to enhanced binding affinity for biological targets.[1][8][9]
-
The 2',6'-Dichloro Substitution: The ortho-dichloro substitution pattern on the phenyl ring introduces significant steric hindrance. This can lock the phenyl ring in a specific conformation, which can be crucial for selective interaction with a target protein's binding pocket. Furthermore, these halogen atoms can participate in halogen bonding and modify the electronic landscape of the molecule.
This guide focuses on leveraging these features to construct thiazole and imidazole scaffolds, which are prevalent in a multitude of FDA-approved drugs.
Synthesis of Substituted Thiazoles via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a robust and fundamental method for constructing the thiazole ring.[10][11] The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide.[10][12][13]
Underlying Mechanism and Rationale
The reaction proceeds via a well-established pathway driven by the formation of a stable aromatic ring.[10]
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic α-carbon of the acetophenone in an SN2 reaction, displacing the bromide ion.[10]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon. This step forms a five-membered ring, a hydroxythiazoline intermediate.
-
Dehydration: Under the reaction conditions, this intermediate readily eliminates a molecule of water to yield the final, stable, and aromatic thiazole ring. The aromatic stabilization is a significant thermodynamic driving force for the reaction.[10]
Sources
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Application Notes and Protocols for the Use of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone in Agrochemical Synthesis
Introduction: The Strategic Importance of a Halogenated Ketone Intermediate
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone is a highly functionalized aromatic ketone, distinguished by its complex halogenation pattern.[1] This substitution, featuring bromine, chlorine, and a trifluoromethyl group, imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the agrochemical sector.[1] Its primary and most notable application is as a critical building block in the manufacturing of Chlorantraniliprole, a leading insecticide from the anthranilic diamide class.[2]
Chlorantraniliprole is prized for its high efficacy against a broad spectrum of lepidopteran pests and its favorable safety profile for non-target organisms.[3][4] The insecticide functions by targeting the ryanodine receptors in insects, leading to impaired muscle regulation, paralysis, and eventual death.[3] The intricate synthesis of this valuable agrochemical underscores the importance of high-quality, reactive intermediates like this compound.
Physicochemical Properties and Specifications
A comprehensive understanding of the physical and chemical properties of this intermediate is paramount for its effective and safe use in any synthetic protocol.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][][6] |
| CAS Number | 175205-89-7 | [1][][6][7] |
| Molecular Formula | C₉H₄BrCl₂F₃O | [1][][6][7] |
| Molecular Weight | 335.93 g/mol | [1][][6][7] |
| Melting Point | 46 °C | [7][8] |
| Boiling Point | 262.6 °C at 760 mmHg | [8] |
| Density | 1.753 g/cm³ | [][8] |
| Appearance | Solid | [7] |
Application in Agrochemical Synthesis: The Pathway to Chlorantraniliprole
The industrial synthesis of Chlorantraniliprole is a convergent process, meaning two complex intermediates are synthesized separately before being combined in a final coupling step.[2][9] this compound is a precursor in the synthesis of one of these key fragments.
Overview of the Convergent Synthesis Strategy
The overall synthesis of Chlorantraniliprole involves the amide coupling of two main intermediates:
-
Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide
-
Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
There are several patented routes for the synthesis of these intermediates.[2][9][10][11] The focus of this guide is on the utilization of this compound in established synthetic routes.
Synthetic Pathway Visualization
The following diagram illustrates a generalized convergent synthesis for Chlorantraniliprole, highlighting the separate preparation of the two key intermediates before their final coupling.
Caption: Convergent synthesis pathway for Chlorantraniliprole.
Detailed Protocol: Synthesis of a Key Pyrazole Intermediate
While this compound is a precursor, the core of many synthetic routes to Intermediate B involves the formation of a pyrazole ring system. A representative protocol for the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is detailed below. This is a multi-step process where a precursor derived from this compound would be utilized in the initial steps of forming the pyrazole ring, which is then further modified.
Principle of the Reaction
The synthesis of the pyrazole carboxylic acid intermediate (Intermediate B) often starts from 2,3-dichloropyridine.[2] The key steps involve:
-
Hydrazino-substitution: Reaction of 2,3-dichloropyridine with hydrazine hydrate to form (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: Condensation of the hydrazine derivative with a suitable dielectrophile, such as diethyl maleate, to construct the pyrazole ring.
-
Further Functionalization: A series of bromination, oxidation, and hydrolysis steps to yield the final carboxylic acid.
Experimental Protocol
This protocol is a composite representation based on common methods described in the literature and patents.[2][9][12]
Step 1: Synthesis of (3-chloropyridin-2-yl)-hydrazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2,3-dichloropyridine and ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Synthesis of the Pyrazole Ring
-
Reaction Setup: In a suitable reaction vessel, dissolve the (3-chloropyridin-2-yl)-hydrazine in a solvent such as ethanol.
-
Base and Reagent Addition: Add a base, for example, sodium ethoxide, followed by the dropwise addition of diethyl maleate.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up: Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude pyrazolidinone intermediate.
Step 3: Bromination, Oxidation, and Hydrolysis
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.[2]
-
Oxidation: The subsequent pyrazoline is oxidized to the pyrazole.
-
Hydrolysis: The ester group is hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[2]
In-process Controls and Characterization
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of each synthetic step.[9][13]
-
Purification: The intermediates and the final product may require purification by recrystallization or column chromatography to achieve the desired purity.[9][13]
-
Structural Confirmation: The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13]
Safety and Handling
Working with halogenated organic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a specialized and highly valuable chemical intermediate. Its structural complexity and reactivity are leveraged in the multi-step synthesis of the potent insecticide, Chlorantraniliprole. A thorough understanding of its properties and the synthetic pathways in which it is employed is essential for researchers and chemists in the agrochemical industry. The protocols and principles outlined in this guide provide a foundational understanding for the practical application of this important building block in the development of modern crop protection agents.
References
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
TREA. (2024, June 6). PROCESS FOR PREPARING CHLORANTRANILIPROLE. Retrieved from [Link]
-
KingAgroot. (2024, December 11). Chlorantraniliprole Production Process and Quality Control in Manufacturing Facilities. Retrieved from [Link]
- Google Patents. (n.d.). CN112552284A - Preparation method of chlorantraniliprole.
- Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole.
-
PubChem. (n.d.). 2-Bromo-4'-(trifluoromethyl)acetophenone. Retrieved from [Link]
-
ACS Publications. (2024, October 4). From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (2024, January 16). Preparation and Comprehensive Evaluation of the Efficacy and Safety of Chlorantraniliprole Nanosuspension. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]
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-
Rasayan J. Chem. (n.d.). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Retrieved from [Link]
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Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone as a key synthetic intermediate. This substrate is of significant interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties.[1][] This document details the underlying mechanistic principles, provides validated protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and offers expert insights into overcoming the specific challenges posed by this sterically hindered and electron-deficient substrate. The protocols and discussions herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecules.
Introduction: The Strategic Importance of a Challenging Substrate
This compound is a highly functionalized building block. Its structure presents a unique set of challenges and opportunities for synthetic chemists. The primary reactive site for cross-coupling is the α-bromo ketone, a C(sp³)-Br bond, which exhibits distinct reactivity compared to the more commonly coupled C(sp²)-X bonds of aryl halides.
The strategic value of this molecule is conferred by the substitution pattern on the phenyl ring:
-
Steric Hindrance: The two chlorine atoms at the ortho-positions (2' and 6') create a sterically demanding environment around the carbonyl group. This bulk can influence the approach of coupling partners and the coordination of the catalyst, necessitating the use of specialized, bulky ligands to facilitate efficient reaction kinetics.[3][4]
-
Electronic Effects: The potent electron-withdrawing trifluoromethyl (CF₃) group at the 4'-position significantly modulates the electronic properties of the molecule.[5] While this can enhance the rate of oxidative addition in some catalytic cycles, it can also present challenges in others.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7][8] Applying these powerful methods to a substrate like this compound allows for the direct installation of diverse molecular fragments, paving the way for the rapid generation of novel chemical entities for drug discovery and materials science.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium(0)/palladium(II) catalytic cycle.[7][9][10] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle universally consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-limiting step. The reactivity order for halides is typically I > Br > Cl.[7][11] For an α-bromo ketone, this step is generally facile.
-
Transmetalation (for C-C Couplings) or Amine Coordination/Deprotonation (for C-N Couplings): The organopalladium(II) intermediate formed in the first step exchanges its bromide ligand with the organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) or coordinates an amine (in Buchwald-Hartwig amination).[6][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired new bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[8][9]
The choice of ligands, base, and solvent profoundly influences the efficiency of each step, and by extension, the overall success of the reaction.[12][13]
Caption: A generalized schematic of the Pd(0)/Pd(II) catalytic cycle.
Core Application Protocols
The following sections provide optimized starting points for three critical classes of cross-coupling reactions. The steric hindrance of the substrate necessitates careful selection of bulky ligands to promote efficient catalysis.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling the substrate with an organoboron reagent.[7][10][14] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[5][15]
Causality and Component Selection:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is highly effective. Ligands such as SPhos or XPhos are designed to accelerate both oxidative addition and reductive elimination, which is crucial for sterically demanding substrates.[3]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required. The base activates the boronic acid, facilitating the transmetalation step where the organic fragment is transferred from boron to palladium.[15]
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 92 |
| 3 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 88 |
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 335.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Degassed Toluene (8 mL) and Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the acetophenone substrate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting the substrate with a terminal alkyne.[16] This reaction is exceptionally useful for creating rigid, linear extensions in molecules, a common strategy in medicinal chemistry and materials science. It typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[11]
Causality and Component Selection:
-
Catalyst System: A Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ is common, along with a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] Copper-free conditions have also been developed to avoid issues with homocoupling (Glaser coupling).[17]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.[11][18]
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, typically introduced as part of the palladium complex.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Coupling Partner (Terminal Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | DIPA (3.0) | THF | RT to 50 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA (3.0) | Toluene | 60 | 89 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | TEA (3.0) | DMF | 50 | 85 |
Protocol 2: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 335.9 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂) (0.025 mmol, 17.5 mg)
-
Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)
-
Diisopropylamine (DIPA) (3.0 mmol, 303.6 mg, 420 µL)
-
Degassed Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the acetophenone substrate, Pd(PPh₃)₂Cl₂, and CuI in degassed THF.
-
Add diisopropylamine followed by phenylacetylene via syringe.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently warm to 50 °C.
-
Upon completion (typically 3-6 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove salts.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Buchwald-Hartwig Amination: Direct C(sp³)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds via palladium catalysis.[19][20] While traditionally used for aryl halides, tailored conditions allow for the efficient amination at the α-position of ketones, providing direct access to valuable α-amino ketone derivatives.[21][22]
Causality and Component Selection:
-
Catalyst System: This transformation is highly sensitive to the choice of ligand. Bulky, electron-rich biaryl monophosphine ligands such as XPhos or RuPhos are essential. They promote the challenging C-N reductive elimination step and prevent catalyst decomposition. A Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ can be used.[4][23]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to deprotonate the amine without competing in the reaction.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | 84 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 90 | 87 |
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol, 335.9 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 144.2 mg)
-
Anhydrous, degassed Toluene (10 mL)
Procedure:
-
Inside a glovebox or under a robust inert atmosphere, add NaOt-Bu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene, then add this catalyst solution to the Schlenk flask.
-
Add the acetophenone substrate, followed by the morpholine, to the reaction flask.
-
Seal the flask, remove from the glovebox (if used), and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. After completion (typically 4-10 hours), cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material via flash column chromatography.
Experimental Workflow and Troubleshooting
A successful cross-coupling experiment relies on meticulous execution, from reagent preparation to final purification.
Caption: A streamlined workflow for palladium-catalyzed cross-coupling reactions.
Key Troubleshooting Insights:
-
Problem: No or Low Conversion.
-
Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
-
Problem: Formation of Side Products (e.g., Homocoupling).
-
Cause (Sonogashira): Copper-catalyzed homocoupling of the alkyne (Glaser coupling) can occur.
-
Solution (Sonogashira): Minimize oxygen exposure. Run the reaction at the lowest effective temperature or consider a copper-free protocol.[17]
-
-
Problem: Hydrodehalogenation (Substrate is converted to the debrominated acetophenone).
-
Cause: This can occur if a β-hydride elimination pathway becomes competitive or if there are sources of hydride in the reaction.
-
Solution: Ensure the base is not a hydride source. The choice of ligand is critical; bulky ligands often favor the desired reductive elimination over side reactions.[12]
-
References
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Cross-coupling reaction. (n.d.). Wikipedia.
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
- Developing Ligands for Palladium(II)
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Unknown Source.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Unknown Source.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- This compound. (n.d.). Benchchem.
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- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.).
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Buchwald–Hartwig amin
- Sonogashira Coupling. (n.d.). NROChemistry.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Unknown Source.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amin
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Unknown Source.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
- CAS 175205-89-7 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone. (n.d.). BOC Sciences.
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- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Application Notes & Protocols: Strategic Reduction of the Carbonyl Group in 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone
These application notes provide comprehensive protocols for the chemical reduction of the prochiral ketone, 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone, to its corresponding secondary alcohol. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore both a straightforward achiral reduction and a sophisticated enantioselective method, offering insights into the underlying chemical principles and practical execution.
The target substrate is a halogenated acetophenone derivative, a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors[1]. The resulting product, a chiral α-halo alcohol, is a key building block for various bioactive compounds. The ability to control the stereochemistry of the alcohol is often crucial for its biological activity.
This document is divided into two main protocols:
-
Protocol 1: Achiral Reduction using Sodium Borohydride. A robust and cost-effective method for producing the racemic alcohol.
-
Protocol 2: Enantioselective Reduction via the Corey-Bakshi-Shibata (CBS) Method. A highly selective catalytic approach for synthesizing a specific enantiomer of the alcohol in high enantiomeric excess.
Part 1: Achiral Reduction with Sodium Borohydride (NaBH₄)
This protocol details the reduction of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone to 2-Bromo-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol using the mild and selective reducing agent, sodium borohydride.
Scientific Rationale
Sodium borohydride is a widely used reducing agent for aldehydes and ketones due to its selectivity and ease of handling[2][3][4]. The reduction mechanism involves a two-step process:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻)[5]. The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a new carbon-hydrogen bond and breaks the carbon-oxygen π-bond, resulting in an alkoxide intermediate[6][7].
-
Protonation: A subsequent workup with a protic solvent (like water or a dilute acid) protonates the negatively charged oxygen of the alkoxide to yield the final secondary alcohol[2][5][6].
Since the starting ketone is prochiral and the hydride can attack from either face of the planar carbonyl group with equal probability, this method produces a racemic mixture of the (R) and (S) enantiomers of the alcohol.
Reaction Mechanism: Sodium Borohydride Reduction
Caption: General mechanism of ketone reduction by sodium borohydride.
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone | 335.93 | 1.0 g | 2.98 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.17 g | 4.47 |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Deionized Water | 18.02 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (2.98 mmol) of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone in 20 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of NaBH₄: While maintaining the temperature at 0-5 °C, slowly add 0.17 g (4.47 mmol, 1.5 equivalents) of sodium borohydride to the solution in small portions over 15 minutes. Note: The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting ketone spot has disappeared.
-
Quenching: Carefully quench the reaction by the dropwise addition of deionized water (approximately 10 mL) to decompose any excess NaBH₄. Then, slowly add 1 M HCl dropwise until the pH of the solution is approximately 6-7.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Method
This protocol describes the asymmetric reduction of the prochiral ketone to a specific enantiomer of the corresponding alcohol with high enantioselectivity, using a chiral oxazaborolidine catalyst.
Scientific Rationale
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones[8][9][10]. The reaction employs a catalytic amount of a chiral oxazaborolidine, derived from a chiral amino alcohol, and a stoichiometric amount of a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF)[8][11].
The mechanism involves the formation of a complex between the CBS catalyst and borane. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, orienting the larger and smaller substituents of the ketone to minimize steric hindrance. This is followed by an intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered transition state, leading to the formation of the chiral alcohol with high enantiomeric excess[9][12]. The reaction must be conducted under anhydrous conditions as water can negatively impact the enantioselectivity[9][12].
Reaction Mechanism: CBS Reduction
Caption: Simplified workflow of the CBS reduction mechanism.
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone | 335.93 | 1.0 g | 2.98 |
| (R)- or (S)-CBS Catalyst (e.g., (R)-Me-CBS) | Varies | 0.15 g (approx.) | 0.30 (10 mol%) |
| Borane-tetrahydrofuran complex (BH₃·THF), 1 M in THF | - | 4.5 mL | 4.5 (1.5 eq) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| Methanol (MeOH) | 32.04 | As needed | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 0.15 g (0.30 mmol, 10 mol%) of the chosen CBS catalyst to a flame-dried 50 mL round-bottom flask with a magnetic stir bar.
-
Addition of Borane: Add 10 mL of anhydrous THF and cool the mixture to -20 °C (acetonitrile/dry ice bath). Slowly add 1.5 mL of 1 M BH₃·THF solution and stir for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve 1.0 g (2.98 mmol) of the ketone in 10 mL of anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at -20 °C. Allow the mixture to warm to room temperature.
-
Workup: Add saturated aqueous ammonium chloride solution (15 mL) and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched alcohol.
Data Analysis and Characterization
Reaction Monitoring:
-
TLC: Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the starting ketone and the appearance of the more polar alcohol product.
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the resulting alcohol. The proton NMR should show a characteristic doublet for the proton on the carbon bearing the hydroxyl group, coupled to the adjacent methine proton.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (around 1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) will confirm the reduction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Determination of Enantiomeric Excess (for CBS reduction):
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method for determining the enantiomeric excess (e.e.). Use a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) and a mobile phase of hexane/isopropanol. The two enantiomers will have different retention times, and the e.e. can be calculated from the peak areas.
-
Chiral NMR Shift Reagents: In the presence of a chiral shift reagent, the signals for the enantiomers in the NMR spectrum will be resolved, allowing for the determination of their ratio.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or deactivated reagent. | Use a fresh bottle of NaBH₄ or BH₃·THF. Ensure the reaction is run for a sufficient amount of time. |
| Low reaction temperature. | Allow the reaction to warm to room temperature after the initial addition if the reaction is sluggish at low temp. | |
| Low Yield | Product loss during workup or purification. | Ensure complete extraction and minimize transfers. Optimize chromatography conditions. |
| Side reactions. | For α-halo ketones, debromination can be a side reaction. Use milder conditions or a different reducing agent. | |
| Low Enantioselectivity (CBS) | Presence of moisture in the reaction. | Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere. |
| Impure or degraded CBS catalyst. | Use a fresh or properly stored catalyst. | |
| Incorrect reaction temperature. | Maintain the recommended low temperature during the addition and reaction. |
References
-
Indian Journal of Pharmaceutical Sciences. (2016). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
SlideShare. (n.d.). NaBH4. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. [Link]
-
PubMed. (2021). Facile Stereoselective Reduction of Prochiral Ketones by using an F420 -dependent Alcohol Dehydrogenase. [Link]
-
PMC. (2016). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Continuous-flow stereoselective reduction of prochiral ketones in a whole cell bioreactor with natural deep eutectic solvents. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3. NaBH4 | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Answering the user's request.
Welcome to the technical support guide for the synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance the yield, purity, and reproducibility of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the α-bromination of the corresponding ketone precursor, 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. This reaction selectively introduces a bromine atom on the carbon adjacent to the carbonyl group. The resulting α-bromo ketone is a versatile intermediate in medicinal and agrochemical research.[1]
Q2: Which brominating agents are most effective for this synthesis, and what are their pros and cons?
Several brominating agents can be used, each with distinct advantages and disadvantages. The choice often depends on scale, safety considerations, and desired selectivity.
| Brominating Agent | Advantages | Disadvantages | Recommended For |
| Liquid Bromine (Br₂) | Inexpensive and highly reactive. | Highly toxic, corrosive, and difficult to handle. Can lead to over-bromination if not controlled.[2] | Experienced chemists on a small to moderate scale with excellent ventilation and temperature control. |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than liquid bromine.[2] Often used with a radical initiator or acid catalyst. | More expensive than Br₂. Can sometimes lead to aromatic bromination in activated systems. | General laboratory use, offering a good balance of reactivity and safety. |
| Pyridine Hydrobromide Perbromide (Py·HBr₃) | Solid, non-lachrymatory, and delivers bromine in a controlled manner, leading to high regioselectivity.[1][3] | More expensive; the pyridine byproduct must be removed during work-up. | Syntheses where high selectivity and minimization of side products are critical. |
Q3: What is the underlying mechanism of the α-bromination of acetophenones?
Under acidic conditions, the reaction proceeds through an enol intermediate. This mechanism is critical to understanding the reaction's kinetics and selectivity.[4][5]
-
Protonation: The carbonyl oxygen is protonated by an acid catalyst.
-
Enolization (Rate-Determining Step): A proton is removed from the α-carbon to form an enol. The rate of this step is dependent on the ketone and acid concentrations but independent of the bromine concentration.[4][5]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule.
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the final α-bromo ketone product.
Understanding that enol formation is the slow step explains why careful control of reaction conditions is paramount to prevent side reactions.[6]
Section 2: Troubleshooting and Optimization Guide
This section is structured to help you diagnose and solve common problems encountered during the synthesis.
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Common Problems and Solutions
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Precursor ketone is impure; brominating agent has decomposed. 2. Sub-optimal Conditions: Reaction temperature is too low or reaction time is too short.[7] 3. Quenching: Reaction quenched prematurely or exposed to moisture under anhydrous conditions.[1] | 1. Verify Reagent Purity: Confirm the purity of the starting acetophenone via NMR or GC-MS. Use a fresh, verified bottle of the brominating agent. 2. Optimize Conditions: Monitor the reaction by TLC. Systematically increase reaction time or temperature slightly and observe the effect.[3] 3. Ensure Anhydrous Setup: If required, dry all glassware thoroughly and use anhydrous solvents. |
| Multiple Products Observed on TLC/NMR | 1. Dibromination: Formation of the α,α-dibromo byproduct. This is often caused by an excess of the brominating agent or localized high concentrations.[2] 2. Aromatic Substitution: Bromination on the aromatic ring. Less likely due to the deactivating -CF₃ group, but possible under harsh conditions.[4] | 1. Control Stoichiometry & Addition: Use a stoichiometric amount (1.0-1.05 eq.) of the brominating agent. Add the agent dropwise via a syringe pump or addition funnel with vigorous stirring to avoid high local concentrations.[2] 2. Temperature Control: Maintain a low reaction temperature (0–5 °C is often recommended) to improve selectivity and minimize side reactions.[1] |
| Product is a Dark Oil and Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities (like dibrominated product or unreacted starting material) can inhibit crystallization.[2] 2. Residual Solvent: Incomplete removal of reaction or extraction solvents.[2] | 1. Chromatographic Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate is a good starting point.[8] 2. Induce Crystallization: After purification, dissolve the oil in a minimal amount of a hot solvent (e.g., ethanol, methanol) and cool slowly. Scratching the flask's inner surface or adding a seed crystal can help initiate crystallization.[8][9] 3. High Vacuum Drying: Ensure all solvents are removed by drying the product under a high vacuum. |
| Difficult Work-up (e.g., Emulsion Formation) | 1. Fine Particulates: Formation of fine, insoluble byproducts that stabilize the organic and aqueous layers. 2. Inadequate pH Adjustment: Insufficient neutralization can lead to reactive species that cause issues. | 1. Filter through Celite: Break the emulsion by filtering the entire biphasic mixture through a pad of Celite®.[10] 2. Adjust pH and Add Brine: Ensure the aqueous layer is neutralized. Washing with a saturated NaCl solution (brine) can help break emulsions by increasing the aqueous phase density. |
Section 3: Experimental Protocols
Protocol 1: Synthesis via α-Bromination with Py·HBr₃
This protocol prioritizes selectivity and safety.
Caption: General experimental workflow for the synthesis.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone in glacial acetic acid.
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Addition of Brominating Agent: Slowly add solid pyridine hydrobromide perbromide (Py·HBr₃) (1.05 equivalents) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture vigorously at 0–5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate or dichloromethane.
-
Combine the organic layers and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acetic acid).
-
10% sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining bromine).
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by recrystallization from ethanol or by flash column chromatography.
Protocol 2: Purification by Recrystallization
This is an effective method for purifying the solid product.
-
Solvent Selection: Choose a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once cloudiness appears, transfer the flask to an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem Technical Support.
- BenchChem. (n.d.). This compound. BenchChem Product Page.
- Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals.
- Gao, et al. (2024).
- Chemistry LibreTexts. (2024). Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Acetophenones. BenchChem Technical Support.
- BenchChem. (2025). Challenges in the scale-up of 2-bromoacetophenone synthesis. BenchChem Technical Support.
- BenchChem. (n.d.). Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-chlorotoluene. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing over-bromination in acetophenone synthesis
Technical Support Center: Acetophenone Bromination
Welcome to the technical support center for acetophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge in the α-bromination of acetophenone and its derivatives: preventing over-bromination. As a foundational reaction in organic synthesis, controlling the selectivity to achieve high yields of the mono-brominated product is paramount for creating valuable pharmaceutical intermediates. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your synthesis is both successful and reproducible.
Troubleshooting Guide: Selectivity Issues
This section addresses specific problems you may encounter during the α-bromination of acetophenone.
Q1: My reaction is producing significant amounts of α,α-dibromoacetophenone. How can I improve the selectivity for the mono-bromo product?
This is the most frequent challenge in this synthesis. Over-bromination occurs because the initial product, α-bromoacetophenone, can sometimes be more reactive than the starting material. However, under the correct conditions, high selectivity is achievable. The key is to control the reaction kinetics and the availability of the brominating agent.
Root Cause Analysis:
Under acidic conditions, the rate-determining step of the reaction is the formation of the enol intermediate, a process that is independent of the bromine concentration. Subsequent bromination of the enol is fast. Conversely, under basic conditions, an enolate is formed. The electron-withdrawing nature of the first bromine atom added increases the acidity of the remaining α-hydrogen, making the formation of a second enolate and subsequent second bromination faster than the first. Therefore, acidic conditions are inherently better for controlling mono-substitution.
Solutions:
-
Strict Stoichiometric Control: This is the most critical factor. Use a precise 1.0:1.0 molar ratio of acetophenone to the brominating agent. In some cases, using slightly less than one equivalent of the brominating agent (e.g., 0.95 eq) can prevent over-bromination by ensuring the starting material is the limiting reagent.
-
Slow Reagent Addition: Avoid adding the brominating agent all at once. A slow, dropwise addition of liquid bromine or portion-wise addition of a solid reagent like N-Bromosuccinimide (NBS) maintains a low concentration of the electrophile in the reaction mixture. This minimizes the chance of a newly formed mono-bromo product encountering another molecule of bromine before all the starting material has reacted.
-
Choose a Milder Brominating Agent: While molecular bromine (Br₂) is effective, it can be aggressive. Milder and more selective reagents can provide significantly better control.
-
N-Bromosuccinimide (NBS): A solid reagent that is safer to handle and provides a low, steady concentration of bromine, which is excellent for selectivity.
-
Pyridine Hydrobromide Perbromide (PHPB): A solid, stable source of bromine that releases it slowly, offering high selectivity for mono-bromination.
-
-
Optimize Reaction Temperature: Maintain careful temperature control. Lowering the reaction temperature generally slows the reaction rate and can improve selectivity. For many protocols, conducting the initial bromine addition at 0-10°C is recommended before potentially warming the mixture to complete the reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting over-bromination.
Frequently Asked Questions (FAQs)
Q2: What is the mechanistic role of the acid catalyst?
The acid catalyst is essential for the reaction to proceed at a reasonable rate. It protonates the carbonyl oxygen of the acetophenone. This protonation makes the carbonyl carbon more electrophilic and, crucially, increases the acidity of the α-hydrogens. A weak base (like the solvent or another ketone molecule) can then deprotonate the α-carbon to form the enol intermediate. This enol is the nucleophile that attacks the electrophilic bromine. The rate-limiting step is this enol formation, not the reaction with bromine.
Acid-Catalyzed Bromination Mechanism
Caption: Mechanism of acid-catalyzed α-bromination.
Q3: My reaction is resulting in bromination on the aromatic ring. How can I direct the bromination to the acetyl side-chain?
Ring bromination is a competing electrophilic aromatic substitution reaction. It occurs when the aromatic ring is highly activated by potent electron-donating groups (e.g., hydroxyl, -OH, or alkoxy, -OR groups). To favor side-chain (alpha) bromination, you must decrease the electron density of the aromatic ring.
-
Protect Activating Groups: If your acetophenone derivative has a hydroxyl group, protect it as an ether (e.g., benzyl ether) or an ester before bromination. This temporarily masks its activating effect, directing bromination to the α-position.
-
Reaction Conditions: Side-chain bromination is favored under conditions that promote enol formation (acid catalysis). Aromatic bromination typically requires a Lewis acid catalyst (like FeBr₃), which you should avoid if you want α-substitution.
Q4: How should I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the most direct method.
-
Setup: Use a suitable solvent system (e.g., ethyl acetate/hexane) that gives good separation between your starting material and the expected product.
-
Procedure: On a TLC plate, spot your starting material as a reference, and next to it, spot a sample from your reaction mixture.
-
Interpretation: As the reaction proceeds, you will see the spot corresponding to the starting material diminish while a new spot for the α-bromoacetophenone appears. The reaction is complete when the starting material spot is no longer visible. This prevents running the reaction for too long, which could lead to side products.
Validated Experimental Protocols
Here are two detailed protocols for achieving selective mono-bromination.
Protocol 1: Selective Bromination with Pyridine Hydrobromide Perbromide (PHPB)
This method uses a stable, solid brominating agent, which enhances safety and selectivity. The conditions are based on a study achieving high yields for various acetophenone derivatives.
Materials:
-
4-Chloroacetophenone (1.0 eq, 5.0 mmol, 0.77 g)
-
Pyridine Hydrobromide Perbromide (PHPB) (1.1 eq, 5.5 mmol, 1.76 g)
-
Glacial Acetic Acid (20 mL)
-
50 mL Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Combine the 4-chloroacetophenone, PHPB, and glacial acetic acid in the round-bottom flask.
-
Attach the reflux condenser and begin stirring the mixture.
-
Heat the reaction mixture to 90°C using a heating mantle.
-
Maintain the temperature and stirring for 3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and allow it to air dry.
-
For final purification, recrystallize the crude product from a suitable solvent like ethanol.
Protocol 2: Selective Bromination with N-Bromosuccinimide (NBS) and a Catalyst
This protocol uses NBS, another easy-to-handle solid, with acidic alumina as a catalyst for a rapid and selective reaction.
Materials:
-
Acetophenone (1.0 eq, 10 mmol, 1.20 g)
-
N-Bromosuccinimide (NBS) (1.2 eq, 12 mmol, 2.14 g)
-
Acidic Al₂O₃ (10% w/w of acetophenone, 0.12 g)
-
Methanol (20 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To the round-bottom flask, add the acetophenone, acidic Al₂O₃, and methanol.
-
Begin stirring and add the N-bromosuccinimide portion-wise over 10-15 minutes. This controlled addition is crucial for selectivity.
-
Attach the reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the alumina catalyst.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified α-bromoacetophenone.
Summary of Recommended Reaction Parameters
For optimal selectivity, refer to the conditions summarized below.
| Brominating Agent | Stoichiometry (vs. Ketone) | Catalyst | Recommended Solvent | Temperature | Key Considerations |
| **Bromine (Br₂) ** | 1.0 eq | Acetic Acid / HBr | Acetic Acid, Methanol | 0-10°C for addition | Requires slow, dropwise addition. Most aggressive reagent. |
| N-Bromosuccinimide (NBS) | 1.0 - 1.2 eq | Acidic Al₂O₃, p-TSA | Methanol, DCM | Room Temp to Reflux | Solid reagent, easy to handle. Add portion-wise. |
| Pyridine Hydrobromide Perbromide (PHPB) | 1.1 eq | None (reactant/catalyst) | Acetic Acid | 90°C | Solid reagent, stable, and highly selective. |
References
- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- Various Authors. (2020).
-
Ashenhurst, J. Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, NIH National Library of Medicine. [Link]
- Chemistry Flicks. (2025).
- Pearson+. (n.d.).
- Various Authors. (n.d.).
-
chemguy. (2014). Alpha Bromination of a Ketone 002. YouTube. [Link]
-
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
-
Kamble, V. T., et al. (2012). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. NIH National Library of Medicine. [Link]
- Goswami, J., & Goswami, A. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Semantic Scholar.
- BenchChem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: α-Bromination of 3',5'-Diacetoxyacetophenone using N-Bromosuccinimide. BenchChem Technical Support.
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
PrepChem.com. (n.d.). Preparation of bromoacetophenone. [Link]
-
LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
- Filo. (2
Technical Support Center: Purification of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development who are working with 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. The purification of this key pharmaceutical intermediate via recrystallization is a critical step for ensuring the purity and quality of downstream products.[1][2][3] This document provides in-depth, field-proven insights into the process, addressing common challenges through a structured troubleshooting framework.
Foundational Knowledge: Compound Properties
Understanding the physicochemical properties of this compound is the first step in developing a robust recrystallization protocol. The molecule's structure—featuring a trifluoromethyl group, multiple halogen atoms, and a ketone—dictates its solubility and crystalline behavior.
| Property | Value | Source |
| CAS Number | 175205-89-7 | [4][5] |
| Molecular Weight | 335.93 g/mol | [4] |
| InChI Key | MSMAFPRJZLLQNJ-UHFFFAOYSA-N | [4] |
| General Description | Solid at room temperature. | Inferred from related compounds |
| Predicted Solubility | Good solubility in moderately polar to nonpolar organic solvents (e.g., DCM, Chloroform, Alcohols, Ethyl Acetate). Poor solubility in water. | Based on "like dissolves like" principle.[6] |
Core Principles of Recrystallization
Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and its impurities at varying temperatures.[7] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room temperature or below. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities ideally remain dissolved in the mother liquor.[7]
Workflow for Recrystallization
Caption: Standard experimental workflow for purification by recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: How do I select the optimal solvent for recrystallization?
Answer: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[7] For a molecule like this, a systematic screening approach is recommended.
Recommended Solvents for Screening:
-
Alcohols: Ethanol, Isopropanol (IPA)
-
Esters: Ethyl Acetate
-
Halogenated Solvents: Dichloromethane (DCM)
-
Hydrocarbons: Heptane, Hexane (often used as an anti-solvent)
-
Mixed Solvent Systems: Ethanol/Water, DCM/Hexane, Ethyl Acetate/Hexane.[8][9]
Step-by-Step Solvent Screening Protocol:
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. If it dissolves in less than 0.5 mL, it is too soluble at room temperature.
-
If the solid is insoluble at room temperature, heat the mixture gently. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A good solvent will produce a significant crop of crystals.
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This happens when the solution becomes saturated at a temperature that is above the melting point of the solute (either the pure compound or a mixture with impurities).[8] The resulting oil often traps impurities, defeating the purpose of recrystallization.[8]
Primary Causes & Solutions:
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation at a temperature above the compound's melting point.[8]
-
Solution: Reheat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[10]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.
-
Solution: Select a solvent with a lower boiling point.[8]
-
-
High Concentration of Impurities: Impurities can significantly depress the melting point of the compound.[8]
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel to remove gross impurities before recrystallization.[8]
-
-
Solution is Too Concentrated: The solution is highly supersaturated.
Troubleshooting "Oiling Out"
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
Q3: I've cooled the solution, but no crystals have formed. What should I do?
Answer: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
Reduce Temperature: If the solution has only cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility.
-
Reduce Solvent Volume: It is possible that too much solvent was used.[10] Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[10]
Q4: The recrystallized product is still impure. What are the likely impurities and how can I improve purity?
Answer: Impurities in the final product can arise from several sources, including unreacted starting materials or byproducts from the synthesis. The synthesis of this compound typically involves the bromination of 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.[4]
Potential Process-Related Impurities:
-
Unreacted Starting Material: 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.
-
Over-brominated Byproducts: Such as 2,2-dibromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. While the second bromination is often slower, it can occur.[11]
-
Solvent-Related Impurities: Residual solvents from the reaction or purification steps.[11]
Strategies for Improving Purity:
-
Ensure Proper Washing: After filtering the crystals, wash them thoroughly with a small amount of ice-cold solvent to remove any mother liquor adhering to the crystal surfaces.
-
Second Recrystallization: A second recrystallization can significantly improve purity, especially if the initial impurity level was high.
-
Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use sparingly, as it can also adsorb the desired product.
-
Review the Process: The mechanism of impurity incorporation can be complex.[1] If purity issues persist, a systematic review of the crystallization process, including cooling rates and solvent choice, is necessary to optimize impurity rejection.[1]
Safety & Handling
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: Handle this compound, especially when heating solvents, inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14]
-
Hazard Profile: Halogenated acetophenones can be irritants to the skin, eyes, and respiratory system.[12][15] Avoid contact and inhalation.[16] Consult the Safety Data Sheet (SDS) for detailed hazard information.[14][17]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
McCoy, C., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (1980). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
-
Zhang, C., Han, X., & Tang, W. (2023). Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
-
Jiang, X., et al. (2014). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Liebenberg, W., et al. (2012). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4'-(trifluoromethyl)acetophenone. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). dichloro)styrene-the two impurities of bromfenvinphos; their identification, synthesis and full characterization. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]
-
ChemRxiv. (n.d.). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. Retrieved from [Link]
-
ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. Retrieved from [Link]
-
Wang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Retrieved from [Link]
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- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
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This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. This halogenated acetophenone derivative is a key intermediate in various synthetic pathways, particularly in pharmaceutical and agrochemical research.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route is the α-bromination of the precursor, 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.[1] This reaction is typically carried out under acidic conditions, which catalyze the formation of an enol intermediate. This enol then acts as a nucleophile, attacking molecular bromine.[2][3][4]
Q2: What are the primary side reactions I should be aware of during the α-bromination?
The main side reactions of concern are:
-
Over-bromination: Formation of di- and tri-brominated species.
-
Aromatic Bromination: Electrophilic substitution on the aromatic ring.
-
Impurity-Driven Reactions: Reactions caused by impurities in the starting material or reagents.
Q3: Why is temperature control so critical in this synthesis?
Controlling the reaction temperature, typically between 0–5°C, is crucial for minimizing side reactions such as over-bromination and potential decomposition of the product.[1] Higher temperatures can accelerate the rate of competing reactions, leading to a more complex product mixture and lower yield of the desired compound.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
Issue 1: Over-Bromination Leading to Di- and Tri-Brominated Byproducts
Cause: The α-bromo ketone product can undergo further bromination under the reaction conditions. This is particularly prevalent if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[5]
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of a 1:1 molar ratio of the acetophenone precursor to the brominating agent is recommended.
-
Slow Addition of Bromine: Add the brominating agent, such as a solution of bromine in acetic acid, dropwise and with vigorous stirring.[2] This maintains a low concentration of bromine in the reaction mixture at any given time, favoring mono-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed.
Issue 2: Aromatic Bromination as a Competing Reaction
Cause: The aromatic ring of the acetophenone derivative, although deactivated by the electron-withdrawing trifluoromethyl and chloro groups, can still undergo electrophilic bromination, especially under harsh conditions or with certain catalysts.[6][7]
Solutions:
-
Choice of Brominating Agent: Using a milder brominating agent can enhance selectivity for α-bromination over aromatic bromination. For instance, pyridine hydrobromide perbromide (Py·HBr₃) can offer high regioselectivity.[1]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Acetic acid is a common solvent for α-bromination.[4]
-
Lewis Acid Catalyst: While Lewis acids like AlCl₃ can be used, they may also promote aromatic substitution.[1] Careful selection and optimization of the catalyst are necessary.
Issue 3: Low Yield and Product Purity Due to Starting Material Impurities
Cause: The purity of the starting material, 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, is paramount. Impurities from its synthesis, often via a Friedel-Crafts acylation, can lead to the formation of undesired byproducts.[8]
Solutions:
-
Purification of Starting Material: Ensure the 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone precursor is of high purity. Recrystallization or column chromatography may be necessary.
-
Understanding Precursor Synthesis: The precursor is typically synthesized via Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene. Common side reactions in Friedel-Crafts acylation include the formation of isomeric products and polysubstitution, which can introduce impurities.[8][9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice bath
-
Round-bottom flask with magnetic stirrer and dropping funnel
Procedure:
-
Dissolve 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone (1.0 eq) in glacial acetic acid in the round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath.[1]
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5°C | Minimizes over-bromination and decomposition.[1] |
| Stoichiometry (Bromine) | 1.0 equivalent | Reduces the formation of poly-brominated byproducts. |
| Bromine Addition | Slow, dropwise | Maintains a low concentration of Br₂ to favor mono-bromination.[2] |
Visualizations
Reaction Mechanism
The acid-catalyzed α-bromination proceeds through an enol intermediate.
Caption: Troubleshooting workflow for synthesis optimization.
References
- An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. Benchchem.
- Minimizing byproduct formation in Friedel-Crafts acylation. Benchchem.
- This compound. Benchchem.
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. Available at: [Link]
-
Alpha Bromination. YouTube. Available at: [Link]
- Avoiding byproduct formation in Friedel-Crafts acylation for precursors. Benchchem.
- Synthesis routes of 2'-(Trifluoromethyl)acetophenone. Benchchem.
- Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. Benchchem.
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
- Method for synthesizing m-trifluoromethyl acetophenone. Google Patents.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. Available at: [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
What is bromination acetophenone? Quora. Available at: [Link]
-
The reaction mechanism of α-bromination of acetophenone derivatives. ResearchGate. Available at: [Link]
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- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
Technical Support Center: Optimizing Yield in the Bromination of Substituted Acetophenones
Welcome to the Technical Support Center for the bromination of substituted acetophenones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and selectivity of this crucial synthetic transformation. The α-bromination of acetophenone derivatives is a foundational reaction in organic synthesis, yielding versatile α-bromo ketone intermediates essential for creating a wide array of molecular structures.[1] These intermediates are pivotal in the synthesis of numerous biologically active compounds.[1]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering practical solutions grounded in mechanistic understanding.
Question 1: My reaction is producing significant amounts of dibrominated and other polybrominated byproducts. How can I improve the selectivity for the desired monobrominated product?
Answer: Over-bromination is a frequent challenge, primarily because the monobrominated product can be more reactive toward further bromination than the initial acetophenone.[2] This is especially true under basic conditions, where the inductive electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-hydrogens, facilitating subsequent halogenation.[2][3]
To achieve selective monobromination, consider the following strategies:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Using a molar ratio of acetophenone to brominating agent of 1.0:1.0 or even slightly less can significantly limit over-bromination.[2] For instance, some protocols recommend restricting the amount of bromine to just under the stoichiometric requirement to avoid di- or tri-brominated products.
-
Choice of Brominating Agent: Opt for milder and more selective brominating agents. While molecular bromine (Br₂) is common, reagents like N-Bromosuccinimide (NBS) and Pyridine Hydrobromide Perbromide offer better control.[2][4] NBS, in particular, is a solid reagent that is easier to handle and allows for more specific control over the addition of bromine to the alpha carbon.[4] Copper(II) bromide (CuBr₂) is another excellent choice, often used in a heterogeneous system with chloroform-ethyl acetate, and is reported to be one of the most selective methods.[5][6]
-
Reaction Conditions:
-
Acidic Medium: Performing the reaction under acidic conditions is crucial. The acid-catalyzed pathway proceeds through an enol intermediate.[1][7] This is the rate-determining step and is independent of the bromine concentration.[1] Importantly, subsequent brominations are slower in acidic media because the introduced halogen atom decreases the basicity of the carbonyl oxygen, making the initial protonation step less favorable for the already brominated ketone.[3][8]
-
Temperature and Time: Careful monitoring and optimization of reaction temperature and time are essential. Lowering the temperature can help control the reaction rate and improve selectivity. A study utilizing pyridine hydrobromide perbromide identified optimal conditions as 90°C for 3 hours for the bromination of 4-chloroacetophenone.[2][9][10] Extending the reaction time unnecessarily can lead to the formation of byproducts.[9]
-
Workflow for Minimizing Polybromination
Sources
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- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
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- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dehalogenation of Bromoacetophenone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating side reaction: the dehalogenation of bromoacetophenone derivatives. Here, we will move beyond simple procedural lists to explore the underlying mechanisms and provide logical, field-tested solutions to preserve the integrity of your halogenated compounds.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of acetophenone in my reaction. What is causing this dehalogenation?
A: The replacement of a bromine atom with a hydrogen atom on your bromoacetophenone derivative is a reductive dehalogenation reaction.[1][2] This unwanted side reaction is typically caused by the presence of a reducing agent or a species that can generate a hydride. Common culprits in a synthetic setup include certain solvents, bases, catalysts, and even trace impurities like water.[3]
Q2: Are certain types of bromoacetophenone derivatives more prone to dehalogenation?
A: Yes, the electronic properties of the aromatic ring and the position of the bromine atom can influence the susceptibility to dehalogenation. Bromoacetophenones with electron-withdrawing groups on the aromatic ring can be more susceptible to nucleophilic attack, which can initiate a dehalogenation cascade. Additionally, α-bromoacetophenones are particularly reactive due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond and makes the α-carbon more electrophilic.[2]
Q3: How can I quickly check if dehalogenation is occurring in my reaction mixture?
A: The most common methods for monitoring reaction progress and identifying byproducts like the dehalogenated acetophenone are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the dehalogenated product will typically have a different retention factor (Rf) than your starting material. LC-MS is a more definitive method that can confirm the presence of the dehalogenated compound by its mass-to-charge ratio.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
Dehalogenation is a notorious side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[3][4][5][6] It arises from the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the aryl bromide to form the undesired dehalogenated product.[3]
Common Sources of Palladium-Hydride Species:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H.
-
Solvents: Protic solvents (e.g., alcohols) and even some aprotic solvents like DMF can be sources of hydrides.[3][6]
-
Ligands: Phosphine ligands can sometimes undergo degradation to generate species that lead to Pd-H formation.[3]
-
Water: Trace amounts of water can react with the palladium catalyst or other reagents to generate hydrides.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation in cross-coupling.
Experimental Protocol: Ligand and Base Screening to Minimize Dehalogenation
-
Setup: In parallel reaction vials, add your bromoacetophenone derivative (1.0 mmol), the coupling partner (e.g., boronic acid, 1.2 mmol), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Variable Addition:
-
Vial 1 (Control): Add your standard ligand and base.
-
Vial 2: Add a bulky, electron-rich ligand (e.g., XPhos, 4 mol%) and your standard base.
-
Vial 3: Add your standard ligand and a weaker inorganic base (e.g., K₃PO₄, 2.0 mmol).
-
Vial 4: Add the bulky ligand and the weaker base.
-
-
Reaction: Add an aprotic solvent (e.g., toluene, 5 mL), degas the mixture, and heat to the desired temperature.
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to determine the ratio of the desired product to the dehalogenated byproduct.
| Ligand | Base | Solvent | Temperature (°C) | Product:Byproduct Ratio |
| PPh₃ | NaOtBu | Dioxane | 100 | 60:40 |
| XPhos | NaOtBu | Dioxane | 100 | 85:15 |
| PPh₃ | K₃PO₄ | Dioxane | 100 | 75:25 |
| XPhos | K₃PO₄ | Toluene | 80 | 95:5 |
| Caption: Example data from a screening experiment to optimize against dehalogenation. |
Guide 2: Addressing Dehalogenation During Nucleophilic Substitution Reactions
The reactivity of the α-carbon in α-bromoacetophenones makes them excellent substrates for nucleophilic substitution. However, this reactivity can also lead to undesired dehalogenation, particularly with certain nucleophiles or under basic conditions where enolate formation is favored.[7][8]
Mechanistic Considerations:
Reductive dehalogenation in these cases can proceed through a single-electron transfer (SET) mechanism, especially with reducing agents or certain nucleophiles.[1] Alternatively, base-mediated elimination of HBr can lead to an α,β-unsaturated ketone, which might then be reduced in situ.[9][10]
Troubleshooting Strategies:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize direct attack on the bromine atom or abstraction of the α-proton.
-
Temperature Control: Lowering the reaction temperature can often favor the desired substitution pathway over competing dehalogenation.
-
Alternative Halogen: If feasible, consider using the analogous α-chloroacetophenone, as the carbon-chlorine bond is generally stronger and less prone to cleavage than the carbon-bromine bond.
-
Radical Scavengers: If a radical mechanism is suspected, the addition of a radical scavenger (e.g., TEMPO) in a small-scale test reaction can help diagnose the issue.
Diagnostic Experiment: Investigating the Role of Base
-
Reaction Setup: Prepare three reaction vials with your α-bromoacetophenone (1.0 mmol) and the nucleophile (1.1 mmol) in a suitable aprotic solvent (e.g., THF).
-
Base Variation:
-
Vial 1: No base (control).
-
Vial 2: Add a strong, nucleophilic base (e.g., NaH, 1.1 mmol).
-
Vial 3: Add a weak, non-nucleophilic base (e.g., DIPEA, 1.5 mmol).
-
-
Execution and Analysis: Stir the reactions at room temperature and monitor by TLC or LC-MS for the formation of the desired product and the dehalogenated byproduct.
Caption: Decision process for base selection in nucleophilic substitutions.
Analytical Characterization of Dehalogenation
Accurate identification of the dehalogenated byproduct is crucial for effective troubleshooting.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | The disappearance of the characteristic signal for the proton adjacent to the bromine (in α-bromoacetophenones) and the appearance of a new signal corresponding to the proton that replaced it. |
| ¹³C NMR Spectroscopy | A shift in the chemical shift of the carbon that was previously bonded to the bromine atom. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the dehalogenated compound. The isotopic pattern for bromine will be absent. |
| Gas Chromatography (GC) | Separation of the dehalogenated byproduct from the starting material and desired product, allowing for quantification. |
References
-
Reductive dehalogenation of halo ketones. In Wikipedia. Retrieved from [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5111.
-
α-Halo ketone. In Wikipedia. Retrieved from [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research with Rutgers. Retrieved from [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (2023, November 23). Chemistry LibreTexts. Retrieved from [Link]
- Kise, N., & Ueda, N. (1999). Viologen-mediated reductive dehalogenation of α-halogeno ketones. Journal of the Chemical Society, Perkin Transactions 1, (13), 1837-1840.
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Retrieved from [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016, July 14). ACS Catalysis. Retrieved from [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). ScienceDirect. Retrieved from [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved from [Link]
-
significant dehalogenation in stille coupling. (2019, October 7). Reddit. Retrieved from [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Temperature Control in the Bromination of Acetophenones
Welcome to the technical support center for the synthesis of α-bromoacetophenones. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions, specifically focusing on the critical role of temperature in achieving high yields and minimizing byproduct formation. As field-proven insights are synthesized with core chemical principles, this document will serve as a practical resource for troubleshooting and refining your experimental protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the α-bromination of acetophenones. Each answer explains the underlying cause and provides actionable steps for resolution.
Q1: My reaction is producing a significant amount of dibrominated byproduct (α,α-dibromoacetophenone). What is the primary cause and how can I prevent it?
A: The formation of dibrominated species is a classic example of over-reaction, primarily driven by two factors: excessive temperature and/or prolonged reaction times.
-
Causality: The initial α-bromination reaction proceeds through an acid-catalyzed enol intermediate[1][2]. Once the first bromine is attached, the α-carbon becomes more electron-deficient, making the formation of a second enolate intermediate slower. However, at elevated temperatures, there is sufficient energy to overcome this activation barrier, leading to a second bromination event. Similarly, allowing the reaction to proceed for too long, even at a moderate temperature, can lead to a gradual increase in the dibrominated product[1]. One study noted that increasing reaction time from 3 to 4 hours significantly increased byproduct formation[1].
-
Corrective Actions:
-
Reduce Reaction Temperature: A slight decrease in temperature can dramatically favor mono-bromination. While temperatures below 80°C may lead to incomplete reactions, exceeding the optimal temperature can promote dibromination[1].
-
Strict Stoichiometry: Ensure you are not using a large excess of the brominating agent. While a slight excess (e.g., 1.1 equivalents) is common to drive the reaction to completion, a larger excess will promote multiple brominations[1][3]. In some cases, using slightly less than one equivalent of bromine is recommended to prevent di- and tri-bromination[4].
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the mono-brominated product[1]. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the dibrominated species.
-
Q2: My reaction yield is very low, and I'm recovering a large amount of unreacted acetophenone. What adjustments should I make?
A: This issue points towards insufficient reaction activation, typically caused by low temperatures, inadequate reaction time, or an ineffective catalyst system.
-
Causality: The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate[2]. This step has an energy barrier that must be overcome. If the reaction temperature is too low, the rate of enol formation will be exceedingly slow, resulting in an incomplete reaction. Studies have shown that reaction temperatures below 80°C can result in low yields of α-bromoacetophenone derivatives[1].
-
Corrective Actions:
-
Increase Reaction Temperature: Gradually increase the temperature of your reaction. For many acetophenone derivatives using pyridine hydrobromide perbromide in acetic acid, 90°C has been identified as an optimal temperature that ensures complete conversion without significantly promoting byproduct formation[1][3].
-
Increase Reaction Time: If you are hesitant to increase the temperature, extending the reaction time may be a viable alternative. Again, monitor the reaction's progress via TLC to determine the optimal duration.
-
Verify Catalyst Activity: Ensure your acid catalyst is active and present in a sufficient amount. In some protocols, a catalyst like aluminum chloride is essential for the reaction to proceed efficiently[5].
-
Q3: I'm observing bromination on the aromatic ring instead of the desired α-carbon. Why is this happening?
A: Aromatic ring bromination is a competing electrophilic substitution reaction that occurs when the benzene ring is sufficiently activated by electron-donating groups (EDGs).
-
Causality: The mechanism for α-bromination and aromatic bromination are different. However, both involve an electrophilic attack by a bromine species. If the aromatic ring has strong EDGs (e.g., -OH, -OR, -NH2), it can become more nucleophilic than the enol intermediate, leading to preferential attack on the ring[2][4]. A moderate electron density on the ring is considered optimal for selective side-chain bromination[2].
-
Corrective Actions:
-
Protect Activating Groups: If your acetophenone contains a strong activating group like a phenol, it is advisable to protect it (e.g., as an acetate or benzyl ether) before performing the bromination[4]. This reduces the ring's nucleophilicity and directs the reaction to the α-carbon.
-
Modify Reaction Conditions: The choice of solvent and brominating agent can influence selectivity. Conditions that favor enol formation, such as a strong acid catalyst, can help promote α-bromination over ring bromination.
-
Q4: My final product is a dark, oily substance instead of the expected white/yellowish crystals. What went wrong?
A: Product discoloration and the formation of oily by-products are often signs of decomposition or side reactions, which can be exacerbated by improper workup procedures.
-
Causality: The hydrogen bromide (HBr) generated during the reaction is highly acidic and can catalyze degradation pathways if not removed promptly after the reaction is complete[5]. The presence of certain solvents, like ether, in combination with HBr can also lead to the formation of colored impurities upon standing[5].
-
Corrective Actions & Purification:
-
Prompt Workup: Immediately after the reaction is complete, proceed to the workup and purification steps.
-
Aqueous Wash: Wash the crude product with water or a dilute sodium bicarbonate solution to remove residual HBr and other acidic impurities[4].
-
Solvent Wash: Washing with a non-polar solvent in which the product is sparingly soluble, such as cold petroleum ether, can remove unreacted acetophenone and other oily by-products[5].
-
Recrystallization: The most effective method for purification is recrystallization. Common solvents include methanol, ethanol, or cyclohexane[5][6][7]. This will typically yield a pure, crystalline product with the correct melting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acid-catalyzed α-bromination of acetophenone?
A: The reaction proceeds via a three-step mechanism that is a cornerstone of carbonyl chemistry. The rate of this reaction is dependent on the concentration of the ketone and the acid but is independent of the bromine concentration, indicating that the formation of the enol is the slow, rate-determining step[2].
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.
-
Enol Formation (Rate-Determining Step): A base (which can be the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of an enol intermediate[1][2].
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂) to form the α-bromoacetophenone and regenerate the acid catalyst[1][2].
Caption: Acid-catalyzed α-bromination mechanism.
Q2: How does temperature mechanistically influence byproduct formation?
A: Temperature provides the necessary activation energy for competing reaction pathways. The primary byproduct, α,α-dibromoacetophenone, forms via the same enol-based mechanism. While the first bromination is fast, the resulting electron-withdrawing bromo group deactivates the carbonyl, making the remaining α-proton less acidic and slowing the rate of the second enolization. Higher temperatures provide enough thermal energy to overcome this increased activation barrier, allowing the second bromination to occur at an appreciable rate. Essentially, temperature acts as a switch, enabling less favorable, higher-energy pathways to become significant.
Data & Protocols
Data Presentation: Effect of Temperature on Product Yield
The following table summarizes experimental data on the effect of reaction temperature on the yield of various substituted α-bromoacetophenones, using pyridine hydrobromide perbromide as the brominating agent in acetic acid. This data clearly illustrates that for many substrates, 90°C provides the optimal balance between reaction rate and yield, with higher temperatures sometimes leading to a slight decrease in yield, likely due to byproduct formation[1].
| Substrate | Yield at 80°C (%) | Yield at 90°C (%) | Yield at 100°C (%) | Yield at 120°C (%) |
| 4-Trifluoromethylacetophenone | 85 ± 8 | 90 ± 5 | 88 ± 6 | 87 ± 5 |
| 4-Trifluoromethoxyacetophenone | 80 ± 6 | 88 ± 6 | 86 ± 5 | 85 ± 4 |
| 4-Chloroacetophenone | 74 ± 6 | 85 ± 4 | 82 ± 4 | 83 ± 3 |
| 4-Bromoacetophenone | 65 ± 4 | 78 ± 4 | 80 ± 6 | 76 ± 4 |
Data adapted from Gao et al., BMC Chemistry (2024).[3]
Experimental Protocol: Selective α-Bromination of 4-Chloroacetophenone
This protocol is based on a high-yield, safe, and repeatable procedure utilizing pyridine hydrobromide perbromide[1][3].
Materials:
-
4-Chloroacetophenone
-
Pyridine hydrobromide perbromide (1.1 molar equivalents)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice water bath
-
Buchner funnel and filter paper
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chloroacetophenone (5.0 mmol, 0.77 g) and glacial acetic acid (20 mL).
-
Reagent Addition: Add pyridine hydrobromide perbromide (5.5 mmol, 1.76 g) to the flask.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 90°C using a heating mantle. Maintain vigorous stirring.
-
Reaction: Allow the reaction to proceed at 90°C for 3 hours. Monitor the reaction progress by TLC (e.g., using a 1:5 mixture of ethyl acetate:petroleum ether as the eluent)[1].
-
Cooling & Precipitation: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the flask in an ice water bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold water to remove residual acetic acid and pyridine salts.
-
Drying: Dry the purified product, 4-chloro-α-bromoacetophenone, in a desiccator. The expected yield should be approximately 85%[1][3].
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for acetophenone bromination.
References
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). Available at: [Link]
-
Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses, Collective Volume 2, p.480. Available at: [Link]
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Available at: [Link]
-
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. Available at: [Link]
- CN101462935A - Process for synthesizing alpha-bromoacetophenone compound. (2009). Google Patents.
-
Verkade, P. E., et al. (2018). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Quora. (2020). What is bromination acetophenone? Available at: [Link]
- WO2015174214A1 - METHOD FOR PRODUCING α-BROMOACETOPHENONE COMPOUND. (2015). Google Patents.
-
Langley, W. D. (1929). p-BROMOPHENACYL BROMIDE. Organic Syntheses, 9, 20. Available at: [Link]
- CN1289456C - Method for synthesizing alpha-bromo-acetophenone. (2006). Google Patents.
-
A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone Using NaBr/K2S2O8 | Request PDF. (2022). ResearchGate. Available at: [Link]
Sources
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Coupling of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
An in-depth guide to navigating the complexities of Suzuki-Miyaura coupling with 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, a sterically hindered and electronically complex substrate. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols for researchers in synthetic and medicinal chemistry.
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of this compound. This challenging substrate, characterized by significant steric hindrance and complex electronic properties, requires carefully optimized conditions to achieve successful C-C bond formation. This guide is structured to provide both foundational knowledge through frequently asked questions and practical solutions in a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this specific substrate so challenging?
The difficulty arises from a combination of two primary factors:
-
Steric Hindrance: The bromine atom is positioned ortho to a bulky acetophenone group. Furthermore, the coupling partner will approach a phenyl ring substituted with two ortho chlorine atoms. This significant steric congestion around the reactive sites impedes key steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the C-Br bond and the final reductive elimination to form the product.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ often fail with such sterically demanding substrates.[1]
-
Electronic Effects: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, which significantly alters the electron density of the dichloro-substituted ring.[3][4] While electron-withdrawing groups on the aryl halide can sometimes accelerate oxidative addition, the overall electronic and steric environment of this molecule requires a highly active catalyst system.[5]
Q2: The molecule has both bromine and chlorine atoms. Which one will react in the Suzuki coupling?
The reaction will be highly selective for the carbon-bromine (C-Br) bond. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf >> Cl.[5] The C-Br bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bonds. Achieving coupling at the C-Cl positions would require much more forcing conditions, different catalyst systems, and would typically only occur after the C-Br bond has reacted.[6][7][8]
Q3: What are the most common and detrimental side reactions to be aware of?
Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification:
-
Homocoupling of the Boronic Acid: This is the reaction of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen or if the palladium(II) precursor is not efficiently reduced to the active palladium(0) state.[9][10]
-
Hydrodehalogenation (Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom, resulting in the unreacted starting material minus the bromine. This can be caused by hydride sources in the reaction, such as certain solvents (e.g., alcohols) or bases.[1][2]
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often promoted by water and base, and is particularly problematic for electron-deficient or some heteroaryl boronic acids.[9][11]
Q4: How should I monitor the reaction's progress effectively?
The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress. You should run a co-spot of your starting material alongside the reaction mixture to track its consumption. The product should appear as a new spot with a different Rf value.
-
LC-MS: This is the preferred method for unambiguous monitoring. It allows you to track the disappearance of starting material and the appearance of the product by their respective masses, providing more accurate conversion data than TLC.
Q5: What is the best general strategy for the work-up and purification of the final product?
Given the trifluoromethyl group, the product is likely to be quite hydrophobic.[12] A standard aqueous work-up followed by column chromatography is the most common approach.
-
Quenching: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a similar solvent system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield; High Recovery of Starting Material | Inactive Catalyst System: The steric hindrance of the substrate prevents oxidative addition with standard catalysts like Pd(PPh₃)₄.[1] | Switch to a Catalyst System for Hindered Substrates: Use bulky, electron-rich monodentate phosphine ligands (Buchwald-type ligands like XPhos, SPhos, or tBuXPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][14][15] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[1] |
| Insufficiently Strong Base: The base is crucial for the transmetalation step. Common bases like Na₂CO₃ may not be effective enough for this challenging coupling. | Use a Stronger Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for sterically demanding couplings.[1][6][16] Ensure the base is finely powdered and anhydrous. | |
| Incorrect Solvent: The solubility of the reagents and the stability of the catalytic complex are highly dependent on the solvent. | Optimize the Solvent System: A mixture of a non-polar aprotic solvent and water is common. Toluene/water or 1,4-dioxane/water (typically in a 4:1 to 10:1 ratio) are excellent starting points.[1][6][17] | |
| Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds, in the starting materials or reagents can irreversibly poison the palladium catalyst.[18][19][20][21] | Use High-Purity Reagents: Ensure starting materials are pure. If poisoning is suspected, increasing the catalyst loading may help overcome the issue, though identifying and removing the source of the poison is the best long-term solution.[20] | |
| 2. Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[9] | Ensure Rigorous Degassing: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[1] Assemble the reaction under a positive pressure of inert gas and maintain this atmosphere throughout the experiment.[1][10] |
| Use of Pd(II) Precatalyst: Some Pd(II) sources can be slow to reduce to the active Pd(0) state, leading to side reactions. | Consider a Pd(0) Source: Using a precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, which are already in the Pd(0) state, can sometimes minimize homocoupling.[10] | |
| 3. Dehalogenation of Aryl Bromide is Observed | Hydride Source: The solvent (e.g., alcohols like isopropanol) or base can act as a source of hydride, leading to reduction of the aryl bromide.[1] | Change Solvent and Base: Avoid alcohol solvents. Use a non-coordinating base like K₃PO₄ or Cs₂CO₃. Ethereal solvents like dioxane or THF are generally preferred.[1] |
| 4. Boronic Acid Decomposition (Protodeborylation) | Unstable Boronic Acid: Some boronic acids, particularly those that are electron-deficient, are prone to hydrolysis and protodeborylation under the basic reaction conditions.[9][22] | Use Boronic Esters or Trifluoroborate Salts: Pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K) are often more stable alternatives to boronic acids and can give more consistent results.[10] Use the boronic acid immediately after purchase or check its purity if it has been stored for a long time. |
Visualized Experimental Workflow & Catalytic Cycle
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Setup and Work-up Procedure
Caption: A typical workflow for reaction setup, execution, and work-up.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of This compound (1.0 equiv.) with a generic Arylboronic Acid (1.5 equiv.).
Materials:
-
This compound
-
Arylboronic Acid (or corresponding pinacol ester)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water (ACS grade or higher)
Procedure:
-
Reagent Preparation and Degassing:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Seal the flask with a septum and perform a minimum of three vacuum/inert gas (Argon or Nitrogen) backfill cycles to thoroughly remove air from the solid reagents.[1]
-
In a separate flask, prepare a 5:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling Argon or Nitrogen through it for at least 30 minutes.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids via a cannula or syringe.
-
In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.). Add them to the reaction flask as solids in one portion (a "shot addition") under a strong positive flow of inert gas to minimize air exposure.
-
The reaction mixture will typically change color upon addition of the catalyst.
-
-
Reaction Execution and Monitoring:
-
Place the sealed flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture vigorously to ensure proper mixing.
-
Monitor the reaction progress every 1-2 hours using LC-MS or TLC until the starting aryl bromide is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (approx. 10 mL per 1 mmol of starting material) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with a saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes) to isolate the pure coupled product.
-
References
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(12), 1930-1935. [Link]
-
Scott, N. A., & Organ, M. G. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241. [Link]
-
Scott, N. A., & Organ, M. G. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677-11689. [Link]
-
Kim, Y. M., & Yu, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(12), 4634-4637. [Link]
-
Li, Y., & Li, C.-J. (2004). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 6(25), 4691-4693. [Link]
-
Thomas, J. C., & Vedejs, E. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(14), 5484-5494. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia.[Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
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- 12. Efficient separation of a trifluoromethyl substituted organocatalyst: just add water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Frequently Asked Questions (FAQs): Catalyst Systems for Electron-Deficient Aryl Bromides
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on catalyst selection for the Heck-Mizoroki reaction, specifically when working with electron-deficient aryl bromides. As a Senior Application Scientist, my goal is to blend foundational principles with practical, field-tested advice to navigate the complexities of this powerful C-C bond-forming reaction.
This section addresses common inquiries regarding the selection of catalysts and ligands, providing a foundational understanding for designing your Heck reaction.
Q1: Why is catalyst selection so critical for electron-deficient aryl bromides?
While electron-withdrawing groups on the aryl bromide can facilitate the reaction, aryl bromides are inherently less reactive than their iodide counterparts. The rate-determining step for most aryl halides in the Heck reaction is the oxidative addition of the aryl halide to the Pd(0) center.[1] An effective catalyst system must be active enough to facilitate this crucial step without decomposing at the often-elevated temperatures required for aryl bromides.[2][3]
Q2: What is the fundamental composition of a Heck catalyst system?
A typical Heck catalyst system consists of three core components:
-
Palladium Precatalyst: This is the source of palladium, usually in a Pd(II) or Pd(0) oxidation state. Common examples include Palladium(II) acetate (Pd(OAc)₂), Palladium(II) chloride (PdCl₂), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] Pd(II) sources are often reduced in situ to the active Pd(0) species.
-
Ligand: The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[5] The choice of ligand is arguably the most critical parameter for success.
-
Base: A base is essential to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[6] Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2][5]
Q3: What are the main classes of ligands used for Heck reactions with aryl bromides?
Two main classes of ligands dominate this field: Phosphines and N-Heterocyclic Carbenes (NHCs).
-
Phosphine Ligands: These are the traditional workhorses of cross-coupling chemistry. For the less reactive aryl bromides, bulky and electron-rich phosphines are preferred.[5][7] The electron-donating nature of these ligands increases electron density on the palladium center, which promotes the oxidative addition step.[7] Steric bulk can also favor the formation of the highly active, low-coordinate palladium species necessary for catalysis.[8][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form exceptionally stable bonds with palladium.[10][11][12] This high thermal stability makes them ideal for challenging Heck couplings that require high temperatures, effectively preventing catalyst decomposition.[2]
Q4: Should I use a Pd(0) or Pd(II) precatalyst?
Both can be effective. Pd(II) precatalysts like Pd(OAc)₂ are often more stable, cheaper, and easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄. When using a Pd(II) source, it is reduced in situ to the active Pd(0) catalyst. Some studies suggest that Pd(II) acetate associated with monophosphine ligands can be more efficient than starting with a Pd(0) complex.[13]
The Heck Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle for the Heck-Mizoroki reaction.
Troubleshooting Guide: From Low Yields to Catalyst Death
This guide provides a systematic approach to resolving common issues encountered during the Heck reaction with electron-deficient aryl bromides.
Problem 1: Low or No Conversion to Product
-
Potential Cause A: Inactive Catalyst System. The oxidative addition of the aryl bromide to the Pd(0) center is likely failing. This is the most common hurdle for aryl bromides.[1]
-
Solution: Switch to a more electron-rich ligand. Bulky trialkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are excellent choices as their strong electron-donating properties facilitate the oxidative addition step.[5][7] Consider using a phosphine-imidazolium salt system, which has proven highly efficient for a range of aryl bromides.[5][14]
-
-
Potential Cause B: Suboptimal Base or Solvent. The choice of base and solvent can dramatically affect reaction rates.[5] An inappropriate base may not be strong enough to facilitate the regeneration of the Pd(0) catalyst, stalling the cycle.
-
Solution: Screen different bases and solvents. For bases, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) or organic bases for challenging couplings.[5] For solvents, polar aprotic solvents like DMAc, DMF, or NMP are generally preferred as they can stabilize the charged intermediates in the catalytic cycle.[2][5]
-
-
Potential Cause C: Insufficient Temperature. Aryl bromide couplings often require higher temperatures (typically 80-140 °C) compared to aryl iodides to overcome the activation barrier of the oxidative addition step.[2][3]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Ensure your chosen ligand is thermally stable at higher temperatures; NHC ligands are particularly robust in this regard.[2]
-
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
-
Potential Cause: Ligand Dissociation/Decomposition. The appearance of a black precipitate (palladium black) is a classic sign of catalyst death. It indicates that the Pd(0) species is no longer stabilized by the ligand and has aggregated into an inactive metallic form.[5] This can happen if the ligand is not robust enough for the reaction conditions or if the Pd-ligand bond is too weak.
-
Solution 1: Employ more robust ligands. N-heterocyclic carbenes (NHCs) form very strong bonds to palladium and are known for their high thermal stability, making them excellent at preventing the formation of palladium black.[2][10]
-
Solution 2: Use chelating diphosphine ligands. While sometimes less active than monodentate ligands, their bidentate nature can lead to more stable palladium complexes.[13]
-
Solution 3: Consider heterogeneous catalysts. Immobilizing the palladium complex on a solid support, such as a metal-organic framework (MOF), can prevent aggregation and deactivation.[15][16]
-
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield Heck reactions.
Comparative Data & Protocols
For practical application, the following tables and protocols provide a starting point for your experiments.
Table 1: Comparison of Common Ligand Classes for Aryl Bromide Coupling
| Ligand Class | Key Characteristics | Advantages | Disadvantages |
| Triarylphosphines (e.g., PPh₃) | Moderately electron-donating, air-stable. | Inexpensive, readily available. | Often insufficient activity for aryl bromides.[17] |
| Bulky, Electron-Rich Alkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, sterically hindered. | High activity for oxidative addition.[7] | Air-sensitive, more expensive.[18] |
| Biarylphosphines (e.g., SPhos, XPhos) | Sterically demanding, electron-rich backbone. | Excellent activity for challenging couplings, commercially available. | High cost. |
| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, form robust M-C bonds. | Exceptional thermal stability, resistant to decomposition.[2][10] | Can sometimes lead to lower reaction rates if the Pd-NHC bond is too stable. |
Experimental Protocol: General Procedure for Heck Coupling of an Electron-Deficient Aryl Bromide
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%), the ligand (e.g., an NHC precursor salt, 2 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the electron-deficient aryl bromide (1.0 equivalent), the alkene (1.5 equivalents), and the anhydrous solvent (e.g., DMF/H₂O 1:1, to make a 0.2 M solution with respect to the aryl bromide).[2]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene. Note: In many cases, only the trans product is obtained selectively.[2]
References
- Heck reaction - Wikipedia.
- Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron.
- Heck Reaction - Alfa Chemistry.
- Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - NIH.
- Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed. Dalton Transactions.
- The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst - ACS Publications.
- Heck Reaction - Chemistry LibreTexts.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Molecules.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System - ACS Public
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Heck Reaction: easy Mechanism, applic
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System - ACS Public
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. RSC Advances.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Molecules.
- A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC - NIH. Journal of the American Chemical Society.
- Mechanisms of the Mizoroki–Heck Reaction - SciSpace. The Mizoroki-Heck Reaction.
- Heck cross‐coupling of aryl bromides catalyzed by in situ formed...
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH. Chemistry – An Asian Journal.
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides - ResearchG
- The Heck coupling reactions of aryl bromides with styrene - ResearchG
- Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions - ACS Publications. The Journal of Organic Chemistry.
- Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions - ResearchG
- Ligand design for cross-couplings: phosphines - YouTube.
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- 18. youtube.com [youtube.com]
Validation & Comparative
A Senior Scientist's Guide to the 13C NMR Analysis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, a complex molecule featuring a trifluoromethyl group and multiple halogen substituents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of similarly complex small molecules. We will delve into the predicted 13C NMR spectrum, provide a robust experimental protocol, and compare the utility of 13C NMR with alternative analytical techniques for this class of compounds.
The Analytical Challenge: A Molecule of Complex Substitution
The structural complexity of this compound presents a unique challenge for 13C NMR analysis. The presence of a trifluoromethyl (-CF3) group and multiple halogen atoms (Br, Cl) on the two aromatic rings leads to a spectrum with nuanced chemical shifts and characteristic carbon-fluorine (C-F) coupling patterns. A comprehensive understanding of these effects is paramount for accurate spectral assignment and structural confirmation.
The structure, with IUPAC numbering for the aromatic carbons, is presented below.
Caption: Molecular structure of this compound.
Part 1: Predicted 13C NMR Spectrum and Interpretation
A standard proton-decoupled 13C NMR spectrum is anticipated to show 8 distinct signals for the 10 carbon atoms in the molecule, due to the chemical equivalence of C2' and C6', as well as C3' and C5'. The trifluoromethyl group will induce characteristic splitting patterns (quartets) for the carbons it couples with.
Predicted Chemical Shifts and C-F Coupling Constants
The following table summarizes the predicted 13C NMR chemical shifts (δ) and key carbon-fluorine coupling constants (JCF). These predictions are based on established substituent effects and data from analogous compounds.[1][2][3] The carbonyl carbon (C=O) is expected at the lowest field (highest ppm), while the bromo-substituted methylene carbon (CH2Br) will be significantly downfield from a typical methyl group.[4][5][6] The aromatic carbons are influenced by the electron-withdrawing nature of the chlorine, trifluoromethyl, and acetyl groups.[7][8]
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) | Rationale |
| C=O | 188 - 192 | Singlet | - | Typical chemical shift for an α-haloacetophenone carbonyl carbon.[4] |
| C1' | 138 - 142 | Quartet | 3JCF ≈ 3-5 | Quaternary carbon attached to the carbonyl and two chlorinated carbons. Deshielded. |
| C2', C6' | 130 - 134 | Singlet | - | Aromatic carbons bearing chlorine atoms. |
| C3', C5' | 126 - 130 | Quartet | 3JCF ≈ 3-5 | Aromatic CH carbons ortho to the CF3-bearing carbon. |
| C4' | 132 - 136 | Quartet | 2JCF ≈ 30-35 | Quaternary carbon directly attached to the CF3 group.[9] |
| CF3 | 122 - 126 | Quartet | 1JCF ≈ 270-275 | Carbon of the trifluoromethyl group, exhibiting a large one-bond C-F coupling.[9][10] |
| CH2Br | 30 - 35 | Singlet | - | α-carbon to a carbonyl and a bromine atom. |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm). The solvent is assumed to be CDCl3.
The most informative feature of this spectrum is the set of quartets arising from C-F coupling.[1][2] The carbon of the CF3 group will appear as a quartet with a very large one-bond coupling constant (1JCF) of approximately 272 Hz.[9][10] The carbon to which the CF3 group is attached (C4') will also be a quartet, but with a smaller two-bond coupling constant (2JCF) of around 32 Hz.[9] The carbons meta to the CF3 group (C3' and C5') will likely show even smaller four-bond coupling, which may not be well-resolved and could appear as broadened singlets.
Part 2: Experimental Protocol for 13C NMR Analysis
To obtain a high-quality, interpretable 13C NMR spectrum, a carefully planned experimental setup is crucial. The following protocol is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-30 mg of "this compound".
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a good first choice due to its excellent solubilizing properties for many organic compounds and its single-carbon signal at ~77.16 ppm.[11][12]
-
If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used as an alternative.[11]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Use a spectrometer with a minimum field strength of 400 MHz (for 1H) to ensure adequate sensitivity and dispersion for 13C detection (100 MHz).
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.[13]
-
Shim the magnetic field to achieve optimal resolution. For 13C, a line width of <1 Hz for the solvent peak is desirable.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C{1H} NMR spectrum.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° (to allow for a shorter relaxation delay).
-
Spectral Width: 0 to 220 ppm (to encompass all expected signals).[3]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons, like C1' and C4', have longer relaxation times, so a longer delay ensures more quantitative signal intensity.
-
Number of Scans: 256 to 1024 scans, depending on the sample concentration and spectrometer sensitivity. The low natural abundance of 13C and the signal splitting from fluorine coupling necessitate a higher number of scans to achieve a good signal-to-noise ratio.[10]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.[12]
-
Integrate the peaks (note: in proton-decoupled 13C NMR, integrals are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect enhancements).
-
Identify and label the peak chemical shifts and measure the C-F coupling constants for the quartet signals.
-
Workflow Visualization
Caption: Recommended workflow for 13C NMR analysis.
Part 3: Comparison with Alternative Analytical Techniques
While 13C NMR is unparalleled for providing a direct map of the carbon skeleton, a comprehensive structural elucidation often benefits from complementary techniques.
| Technique | Advantages for this Molecule | Limitations for this Molecule |
| 13C NMR Spectroscopy | - Directly observes the carbon framework. - Provides definitive information on the number of non-equivalent carbons. - C-F coupling provides unambiguous evidence for the CF3 group's location and connectivity.[1][2] | - Low sensitivity requires more sample and longer acquisition times. - Does not provide molecular weight information. |
| Proton (1H) NMR Spectroscopy | - High sensitivity. - Provides information on the number and environment of protons. - H-F coupling can provide additional structural information. | - The target molecule has only two types of protons (CH2 and aromatic CH), leading to a relatively simple spectrum that may not be sufficient for full structural confirmation on its own. |
| Mass Spectrometry (MS) | - Provides highly accurate molecular weight and elemental composition (with HRMS).[14] - Fragmentation patterns can reveal structural motifs (e.g., loss of Br, COCH2Br). - High sensitivity, requiring very little sample. | - Does not provide direct information about the carbon skeleton connectivity or isomer differentiation (e.g., positions of Cl atoms). - Is a destructive technique. |
| Infrared (IR) Spectroscopy | - Quickly confirms the presence of key functional groups (e.g., C=O stretch around 1700 cm-1, C-F stretches around 1100-1300 cm-1). | - Provides limited information on the overall molecular structure and atom connectivity. |
Synergistic Approach
The most robust approach to structural elucidation involves a combination of these techniques. High-resolution mass spectrometry (HRMS) would first confirm the elemental formula. IR spectroscopy would verify the presence of the ketone and trifluoromethyl groups. 1H NMR would identify the proton environments. Finally, 13C NMR would provide the definitive carbon count and connectivity, with the characteristic C-F couplings serving as a crucial piece of the structural puzzle. This synergistic workflow ensures a self-validating system for absolute structural confirmation.
References
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Inorganic Chemistry, 17(8), 2058-2061. [Link]
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RSC Publishing. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. R Discovery. [Link]
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Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
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ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]
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Linclau, B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. ACS Publications. [Link]
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ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. [Link]
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Grynkiewicz, G., & Marjasz, L. (2022). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules, 27(15), 4917. [Link]
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ResearchGate. (2018). Are deuterated solvents necessary for 13C NMR?. [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
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University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents. [Link]
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Gregory, C. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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A Comparative Guide to HPLC Purity Analysis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, a complex halogenated acetophenone derivative, serves as a vital building block in the synthesis of novel therapeutic agents.[1] Its intricate structure, featuring multiple halogen substituents and a trifluoromethyl group, necessitates a robust and reliable analytical methodology to ensure its purity and to identify and quantify any potential process-related or degradation impurities.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of this compound. We will explore the nuances of method development for a stability-indicating HPLC assay, objectively compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provide supporting experimental data and protocols to inform your analytical strategy.
The Central Role of HPLC in Purity Determination
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy for a wide range of compounds, particularly non-volatile and thermally labile molecules.[2] For a compound like this compound, a well-developed, stability-indicating HPLC method is essential for separating the main component from potential impurities.
Potential Impurities
A robust analytical method must be capable of resolving the target compound from potential impurities that may arise during its synthesis. The preparation of this compound typically involves the bromination of 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.[1] This process can lead to several impurities, including:
-
Unreacted Starting Material: 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.
-
Over-brominated Species: Di- or poly-brominated acetophenone derivatives.
-
Isomeric Impurities: Bromination at other positions on the acetophenone core.
-
Degradation Products: Formed under various stress conditions such as exposure to acid, base, oxidation, heat, or light.
Proposed Stability-Indicating HPLC Method
While a specific validated HPLC method for this compound is not widely published, a robust method can be developed based on the analysis of structurally similar halogenated and trifluoromethylated aromatic ketones. A reversed-phase approach is the most suitable starting point.
Chromatographic Conditions
The moderate polarity of the target molecule, imparted by the carbonyl group and halogen atoms, makes it well-suited for reversed-phase chromatography.
| Parameter | Recommended Condition | Rationale |
| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm | PFP columns offer unique selectivity for halogenated aromatic compounds and can effectively resolve positional isomers that may be challenging to separate on a standard C18 column.[3] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution provides robust separation of a wider range of impurities with varying polarities. Formic acid helps to ensure sharp peak shapes and is compatible with mass spectrometry if LC-MS is used for impurity identification. |
| Gradient Program | 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. | This gradient is a good starting point to elute the main peak with a reasonable retention time while allowing for the separation of both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 254 nm | The aromatic nature of the acetophenone core results in strong UV absorbance, making UV detection a sensitive and reliable choice.[3] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Experimental Workflow for HPLC Purity Analysis
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally stress the sample to generate potential degradation products.
Protocol Outline:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2-4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2-4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
After exposure, the stressed samples are analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other.
Comparative Analysis with Alternative Techniques
While HPLC is the workhorse for purity determination, other techniques offer complementary or, in some cases, superior information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4]
-
Applicability: For this compound, GC-MS can be a valuable tool, particularly for identifying volatile impurities that may not be readily detected by HPLC. However, the thermal lability of some halogenated compounds is a concern, as high temperatures in the GC injector and column can potentially cause degradation of the analyte.[4]
-
Advantages: GC-MS provides high resolution and sensitivity, and the mass spectrometric data offers invaluable structural information for impurity identification.[5]
-
Disadvantages: The primary limitation is the requirement for the analyte to be volatile and thermally stable. For complex, non-volatile impurities, HPLC is superior.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a compound without the need for a reference standard of the same compound.[7] For fluorinated compounds like the target molecule, ¹⁹F qNMR offers distinct advantages.
-
Applicability: ¹⁹F qNMR is highly suitable for the purity determination of this compound due to the presence of the trifluoromethyl group.
-
Advantages:
-
High Specificity: The ¹⁹F nucleus provides a signal in a region of the NMR spectrum that is typically free from background interference.
-
Wide Chemical Shift Range: This minimizes the likelihood of signal overlap between the analyte and impurities.
-
Direct Quantification: Purity can be determined by integrating the ¹⁹F signal of the analyte against that of a certified internal standard of known purity.
-
-
Disadvantages: qNMR is less sensitive than chromatographic techniques and may not detect impurities present at very low levels (<0.1%). It also provides less information about the number and nature of different impurities compared to a well-developed HPLC method.
Performance Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Analyte Compatibility | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Potential for thermal degradation. | Requires soluble compounds with a fluorine nucleus. |
| Selectivity/Resolution | High; can resolve closely related impurities and isomers with proper method development. | Very high; excellent separation of volatile compounds. | Moderate; depends on chemical shift differences. |
| Sensitivity | High (ng range). | Very high (pg to ng range). | Moderate (µg to mg range). |
| Quantitative Accuracy | High, requires a reference standard of the analyte. | High, requires a reference standard of the analyte. | Very high, a primary method that does not require an analyte-specific standard. |
| Impurity Profiling | Excellent for detecting and quantifying a wide range of impurities. | Excellent for identifying volatile impurities. | Limited to quantifying impurities with a fluorine signal or by ¹H qNMR if signals are resolved. |
| Sample Throughput | Moderate. | Moderate. | High. |
Decision Workflow for Analytical Method Selection
Detailed Experimental Protocols for Alternative Methods
GC-MS Protocol for Volatile Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Injector Temperature: 250°C (use a low-temperature injection if thermal degradation is suspected).
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate (approx. 1 mg/mL) and filter before injection.
¹⁹F qNMR Protocol for Primary Purity Assessment
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A high-purity, certified reference material containing fluorine with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluoroacetic acid).
-
Sample Preparation:
-
Accurately weigh a specific amount of the analyte (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Acquisition Time: Sufficient to obtain good digital resolution.
-
Number of Scans: Adequate to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the ¹⁹F signal of the analyte and the ¹⁹F signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Conclusion and Recommendations
For the routine quality control and comprehensive purity assessment of this compound, a stability-indicating HPLC method is the recommended primary technique . Its ability to separate a wide range of non-volatile impurities and degradation products makes it indispensable for ensuring the quality of this critical pharmaceutical intermediate.[2] The development of such a method, validated through forced degradation studies, provides the highest level of confidence in the purity results.
GC-MS serves as an excellent complementary technique , particularly for the identification and quantification of volatile process impurities that might be missed by HPLC.[4] Its high sensitivity and structural elucidation capabilities are invaluable for a thorough impurity profile.
¹⁹F qNMR stands out as a powerful orthogonal technique for primary purity determination . It offers a rapid and accurate method for assigning a definitive purity value to a reference standard or for verifying the purity of a batch without relying on a specific standard of the analyte itself.
For a comprehensive quality control strategy, a combination of these techniques is ideal. HPLC should be used for routine purity testing and stability studies, with GC-MS employed for characterizing volatile impurities and ¹⁹F qNMR used to certify the purity of reference materials. This multi-faceted approach ensures the highest level of quality and consistency for this important pharmaceutical building block.
References
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Bromo-2'-methoxyacetophenone. BenchChem.
- SIELC Technologies. (n.d.). Separation of Acetophenone, 4'-morpholino- on Newcrom R1 HPLC column. SIELC.
- JASCO, Inc. (2024). Ultra High-Speed Analysis of Alkylphenones by UHPLC. JASCO.
- BenchChem. (2025). Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide. BenchChem.
- BenchChem. (n.d.). This compound. BenchChem.
- Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures. BenchChem.
- Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- BOC Sciences. (n.d.).
- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
- Sigma-Aldrich. (n.d.). 2-Bromoacetophenone for GC derivatization, LiChropur™, ≥ 99.0%. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 2-Bromoacetophenone for GC derivatization, LiChropur™, ≥99.0%. Sigma-Aldrich.
- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Vlčková, H., et al. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. International Journal of Molecular Sciences, 25(9), 4908.
- Clavijo, S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4127–4137.
- ResearchGate. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds.
- Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. Xenobiotica, 16(6), 575-85.
- Sigma-Aldrich. (n.d.). 2-Bromo-4′-(trifluoromethyl)acetophenone 95%. Sigma-Aldrich.
- Fisher Scientific. (n.d.). 2-Bromo-3'-(trifluoromethyl)acetophenone, 98%. Fisher Scientific.
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A Comparative Guide to the Mass Spectrometric Analysis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, a complex halogenated aromatic ketone of significant interest in pharmaceutical and agrochemical research.[1] We will explore its predicted fragmentation pathways under electron ionization (EI) and compare the utility of mass spectrometry with alternative analytical techniques for its characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking robust analytical methodologies for halogenated compounds.
Introduction to the Analyte: A Molecule of Complex Chemistry
This compound (Molecular Formula: C₉H₄BrCl₂F₃O, Molecular Weight: 345.40 g/mol ) is a multifaceted molecule presenting unique analytical challenges due to the presence of multiple halogen atoms (bromine and chlorine) and a trifluoromethyl group.[1] These functional groups significantly influence its chemical reactivity and, consequently, its behavior in a mass spectrometer. Understanding its mass spectrometric fragmentation is paramount for its unambiguous identification in complex matrices and for metabolic studies.
Mass Spectrometric Analysis: Unraveling the Fragmentation Puzzle
Predicted Fragmentation Pathway
The initial ionization event will generate a molecular ion [M]•+. Due to the presence of bromine and two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex cluster of peaks for the molecular ion and its fragments containing these halogens.[6]
The primary fragmentation pathways are expected to involve:
-
α-Cleavage: The most facile cleavage is anticipated to be the loss of the bromine radical (•Br), leading to a stable acylium ion.
-
Acyl Group Fragmentation: Cleavage of the bond between the carbonyl group and the dichlorinated aromatic ring.
-
Halogen Loss from the Aromatic Ring: Successive loss of chlorine atoms from the dichlorophenyl ring.
-
Trifluoromethyl Group Fragmentation: Loss of the trifluoromethyl radical (•CF₃) or rearrangement reactions involving this group.
Below is a DOT graph illustrating the predicted fragmentation pathway:
Caption: Predicted EI-MS fragmentation of the target molecule.
Experimental Protocol: GC-MS Analysis
A robust method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).[7]
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 300 °C.
- Hold: 5 minutes at 300 °C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-500.
The following DOT graph outlines the GC-MS experimental workflow:
Caption: Workflow for the GC-MS analysis of the target compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled structural information, other analytical techniques can be employed for the characterization and quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of aromatic compounds.[8][9][10][11][12] The presence of the acetophenone chromophore in the target molecule makes it amenable to UV detection.
-
Principle: The compound is separated on a reversed-phase HPLC column and detected by its absorbance of UV light.
-
Advantages: Excellent quantitative performance, robustness, and lower instrumentation cost compared to MS.
-
Disadvantages: Limited structural information, potential for co-elution with interfering compounds, and lower sensitivity than selected ion monitoring (SIM) GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[13][14][15]
-
Principle: ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule, respectively.
-
Advantages: Provides definitive structural confirmation and information on stereochemistry.
-
Disadvantages: Significantly lower sensitivity compared to MS, requires a larger amount of pure sample, and is not suitable for trace analysis.
Performance Comparison
The following table provides a comparative overview of the analytical techniques discussed:
| Feature | Mass Spectrometry (GC-MS) | HPLC-UV | NMR Spectroscopy |
| Primary Application | Identification & Quantification | Quantification | Structural Elucidation |
| Sensitivity | High (pg-fg range) | Moderate (ng-µg range) | Low (mg range) |
| Selectivity | High (based on m/z) | Moderate (based on retention time) | Very High (based on chemical shifts) |
| Structural Information | High (fragmentation pattern) | Low (UV spectrum) | Very High (detailed connectivity) |
| Sample Requirement | Low | Moderate | High |
| Cost | High | Moderate | Very High |
| Throughput | High | High | Low |
Conclusion: An Integrated Analytical Approach
For the comprehensive analysis of this compound, an integrated approach is recommended. GC-MS serves as the primary tool for both identification and sensitive quantification, leveraging its characteristic fragmentation pattern. HPLC-UV offers a robust and cost-effective alternative for routine quantitative analysis once the compound has been characterized. NMR spectroscopy remains the gold standard for definitive structural confirmation of the pure substance. The choice of technique will ultimately depend on the specific research question, the required sensitivity, and the available instrumentation.
References
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National Institute of Standards and Technology. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-Bromoacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,6-Dichloroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-Bromoacetophenone. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[(Trifluoromethyl)telluro]acetophenone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
YouTube. (2021, September 6). NMR spectrum of acetophenone. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
DOI. (n.d.). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
-
PMC. (2021, August 12). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Bromo-, Chloro-, and Fluoro-acetophenones
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy and efficiency. Halo-acetophenones are versatile building blocks, but the choice of the halogen—fluorine, chlorine, or bromine—profoundly influences the reactivity of both the aromatic ring and the alpha-carbon. This guide provides an in-depth comparison of these substrates, grounded in chemical principles and supported by a model experimental workflow, to empower informed decision-making in your synthetic endeavors.
Theoretical Framework: Unpacking the Principles of Reactivity
The reactivity of halo-acetophenones is a nuanced interplay of several electronic and physical properties of the halogen substituent. The specific reaction type—be it at the aromatic ring or the alpha-carbon—determines which of these factors predominates.
Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
In Nucleophilic Aromatic Substitution (SNAr), an electron-rich nucleophile displaces a halide on the aromatic ring. For this reaction to proceed, the ring must be "activated" by a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2] The acetyl group (-COCH₃) in 4'-haloacetophenones serves as such an activating group.[1]
The mechanism involves a two-step process:
-
Addition of the nucleophile: The nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step because it temporarily disrupts the ring's aromaticity.[3][4]
-
Elimination of the leaving group: The halide is expelled, and the aromaticity of the ring is restored.[4]
Contrary to what is observed in aliphatic SN2 reactions, the reactivity order for halides in SNAr is often F > Cl ≈ Br > I .[1][4][5] This inverted order stems from the fact that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[3] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate through a powerful inductive effect, thereby lowering the activation energy of the first step.[2][4]
| Property | Fluorine | Chlorine | Bromine |
| Electronegativity | 3.98 | 3.16 | 2.96 |
| C(sp²)-X Bond Strength (kJ/mol) | ~539 | ~409 | ~350 |
| Typical SNAr Reactivity | Highest | Intermediate | Intermediate |
Table 1: Key properties of halogens influencing SNAr reactivity.
Reactivity at the Alpha-Carbon: Nucleophilic Substitution (SN2)
Reactions at the carbon adjacent to the carbonyl group (the α-carbon) in compounds like 2-haloacetophenones typically follow an SN2 mechanism. Here, a nucleophile attacks the α-carbon, displacing the halide in a single, concerted step.[6]
For SN2 reactions, the primary factor governing reactivity is the leaving group ability of the halide. A good leaving group is a species that is stable on its own. The stability of the halide anions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to their basicity. Consequently, the reactivity order for 2-haloacetophenones in SN2 reactions is Bromo > Chloro > Fluoro .
The strength of the carbon-halogen bond is also a critical factor. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it easier to break during the concerted SN2 transition state.[7][8]
| Property | Fluoride (F⁻) | Chloride (Cl⁻) | Bromide (Br⁻) |
| C(sp³)-X Bond Strength (kJ/mol) | ~452 | ~346 | ~293 |
| Anion Stability (Leaving Group Ability) | Poorest | Intermediate | Good |
| Typical SN2 Reactivity | Lowest | Intermediate | Highest |
Table 2: Key properties of halogens influencing SN2 reactivity at the α-carbon.
Experimental Design: A Comparative Kinetic Study
To provide a practical illustration of these principles, we propose a comparative study to measure the relative reaction rates of 4'-bromo-, 4'-chloro-, and 4'-fluoroacetophenone in an SNAr reaction with a common nucleophile, sodium methoxide.
Objective
To experimentally determine the relative reactivity of 4'-fluoro-, 4'-chloro-, and 4'-bromoacetophenone in a nucleophilic aromatic substitution reaction with sodium methoxide in methanol.
Reaction Scheme
Figure 1: SNAr reaction of 4'-haloacetophenones (X = F, Cl, Br) with sodium methoxide to yield 4'-methoxyacetophenone.
Experimental Protocol
Materials:
-
4'-Fluoroacetophenone
-
4'-Chloroacetophenone
-
4'-Bromoacetophenone
-
Sodium methoxide (0.5 M in methanol)
-
Anhydrous Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate[9]
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, magnetic stirrer, heating block
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In three separate, dry 10 mL reaction vials equipped with stir bars, add 1.0 mmol of 4'-fluoroacetophenone, 4'-chloroacetophenone, and 4'-bromoacetophenone, respectively.
-
Internal Standard: To each vial, add 100 µL of the internal standard (dodecane).
-
Solvent Addition: Add 4.0 mL of anhydrous methanol to each vial and stir until the solids are fully dissolved.
-
Temperature Control: Place the vials in a pre-heated block set to 50°C and allow them to equilibrate for 5 minutes.
-
Reaction Initiation: At time t=0, add 2.2 mL of 0.5 M sodium methoxide in methanol (1.1 mmol, 1.1 equivalents) to each vial simultaneously using a syringe.
-
Sampling: At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a separate vial containing 1 mL of saturated aqueous ammonium chloride solution and 1 mL of dichloromethane. Vortex thoroughly.
-
Sample Preparation for Analysis: Allow the layers to separate. Carefully extract a portion of the organic (bottom) layer for GC-MS analysis.
-
Analysis: Analyze each sample by GC-MS to determine the ratio of the product (4'-methoxyacetophenone) to the starting halo-acetophenone, normalized against the internal standard.
Data Analysis and Expected Results
By plotting the percentage conversion to 4'-methoxyacetophenone against time for each starting material, a clear trend in reactivity should emerge.
Hypothetical Comparative Data
| Time (min) | % Conversion (Fluoro) | % Conversion (Chloro) | % Conversion (Bromo) |
| 15 | 35% | 8% | 6% |
| 30 | 62% | 15% | 12% |
| 60 | 85% | 28% | 23% |
| 120 | 98% | 50% | 45% |
| 240 | >99% | 75% | 70% |
Table 3: Hypothetical conversion data for the SNAr reaction of 4'-haloacetophenones.
Interpretation of Results
The hypothetical data in Table 3 clearly illustrates the expected reactivity trend for an SNAr reaction: Fluoro >> Chloro ≈ Bromo . The 4'-fluoroacetophenone reacts significantly faster than its chloro and bromo counterparts. This outcome directly supports the theoretical framework: the rate-determining step is the nucleophilic attack, which is greatly accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom.[2][5] The slightly lower reactivity of the bromo- relative to the chloro- derivative is also consistent with some literature observations.[5]
Visualization of Concepts and Workflows
To further clarify the principles and processes described, the following diagrams are provided.
Caption: Factors governing halo-acetophenone reactivity.
Caption: Experimental workflow for kinetic analysis.
Conclusion and Practical Implications
The choice between bromo-, chloro-, and fluoro-acetophenones is a strategic one that should be dictated by the intended chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) , where the goal is to substitute the halogen on the aromatic ring, 4'-fluoroacetophenone is the substrate of choice due to its significantly higher reactivity. This is particularly advantageous in drug development, where mild reaction conditions are often required to preserve sensitive functional groups elsewhere in the molecule.
-
For Nucleophilic Substitution at the α-carbon (SN2) , as in the synthesis of many pharmaceutical intermediates, 2-bromoacetophenone is the most reactive substrate. Its superior leaving group ability and weaker C-Br bond facilitate rapid displacement by a wide range of nucleophiles.
-
For Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) , which are not covered in depth here, the reactivity order is typically I > Br > Cl >> F. In this context, bromo- and chloro-acetophenones are often preferred as they offer a good balance of reactivity and stability, while fluoro- derivatives are generally unreactive.
By understanding the fundamental principles that govern the reactivity of these valuable synthons, researchers can design more efficient, predictable, and robust synthetic routes, accelerating the pace of discovery and development.
References
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Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Available at: [Link]
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Wikipedia. (2024). Nucleophilic aromatic substitution. Available at: [Link]
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Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
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University of Calgary. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
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Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Available at: [Link]
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Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. Available at: [Link]
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Chemistry LibreTexts. (2019). The Polar Carbon–Halogen Bond. Available at: [Link]
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Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link]
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Clark, J. (2015). The Polarity of the Carbon-Halogen Bonds. Chemguide. Available at: [Link]
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A Senior Application Scientist's Guide to Suzuki Coupling of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
Executive Summary
The Suzuki-Miyaura cross-coupling of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone represents a significant synthetic challenge. The substrate's di-ortho-chloro substitution pattern imposes severe steric hindrance, while the electron-withdrawing nature of the trifluoromethyl and acetyl groups deactivates the aromatic system. This guide provides a comparative analysis of modern palladium catalyst systems designed to overcome these obstacles. We will demonstrate through comparative data and mechanistic insights that catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or robust N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI™-IPr) offer superior performance over traditional catalysts like Pd(PPh₃)₄. This guide delivers actionable protocols and troubleshooting advice for researchers aiming to efficiently synthesize complex biaryl structures from this challenging building block.
Introduction: The Challenge of a Highly Sterically Encumbered Substrate
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical and materials science industries is widespread.[2] However, the success of this reaction is highly dependent on the electronic and steric profiles of the coupling partners.
The subject of this guide, this compound (CAS 175205-89-7), is an intermediate used in the synthesis of more complex organic molecules.[3] It presents a classic case of a difficult substrate for cross-coupling reactions due to two primary factors:
-
Steric Hindrance: The presence of two chlorine atoms at the ortho positions (2' and 6') to the reacting C-Br bond creates a sterically crowded environment around the palladium catalytic center. This congestion can significantly inhibit the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Electronic Deactivation: The powerful electron-withdrawing effects of the trifluoromethyl (-CF₃) group and the acetyl (-C(O)CH₂Br) group decrease the electron density of the aromatic ring. This deactivation makes the initial oxidative addition of the C-Br bond to the Pd(0) catalyst kinetically less favorable.[5]
This guide will compare several classes of palladium catalysts to identify the most effective system for this transformation, providing researchers with a clear path to success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational catalyst selection. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For a sterically hindered substrate, each step presents a potential bottleneck that a well-chosen catalyst must overcome.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][6]
For this compound, the oxidative addition of the bulky aryl bromide to the Pd(0) center is particularly challenging and often rate-limiting.[6] Subsequently, the reductive elimination step, which forms the new C-C bond, can also be slowed by the steric clash of the ortho substituents.
Comparative Analysis of Catalyst Systems
The choice of ligand is paramount to overcoming the challenges posed by this substrate.[5][8] Electron-rich ligands enhance the electron density on the palladium center, promoting oxidative addition.[5] Sterically bulky ligands facilitate the reductive elimination step and help generate a coordinatively unsaturated, highly active monoligated Pd(0) species.[4][5]
Below is a table comparing the expected performance of various catalyst systems for the coupling of this compound with a generic arylboronic acid.
Disclaimer: The following data is representative and synthesized based on the known performance of these catalysts with analogous sterically hindered aryl halides.[9][10][11][12] Actual yields are highly dependent on precise reaction conditions and the specific boronic acid used.
| Catalyst System (Pd Source / Ligand) | Ligand Class | Key Features & Rationale for Performance | Expected Yield (%) |
| Pd(PPh₃)₄ | Triarylphosphine (1st Gen) | Low steric bulk and moderate electron-donating ability. Prone to decomposition at high temperatures. Expected to be inefficient due to steric hindrance.[5] | < 20% |
| Pd(OAc)₂ / SPhos | Dialkylbiaryl Phosphine | Extremely bulky and electron-rich. Excellent for creating a highly active, monoligated Pd(0) species that accelerates both oxidative addition and reductive elimination.[10][12] | > 90% |
| Pd₂(dba)₃ / XPhos | Dialkylbiaryl Phosphine | Similar to SPhos, with exceptional bulk and electron-donating properties. Highly effective for coupling sterically demanding aryl chlorides and bromides.[4][10] | > 90% |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating properties and thermal stability. The NHC ligand forms a very robust bond to palladium, creating a highly active and long-lived catalyst suitable for challenging substrates.[9] | > 85% |
| Pd(OAc)₂ (Ligand-free) | None | In the absence of a stabilizing ligand, Pd(0) is unstable and quickly forms inactive palladium black, especially at elevated temperatures. Very low to no conversion is expected.[13] | < 5% |
Recommended Experimental Protocols
Based on the comparative analysis, catalyst systems utilizing bulky dialkylbiaryl phosphine ligands are the most promising. We present a detailed protocol using a Pd(OAc)₂/SPhos system, which is highly effective for sterically demanding substrates.[12] An alternative protocol using a pre-formed PEPPSI™-IPr catalyst is also provided.
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone in Complex Synthesis
Introduction: Deconstructing a Valuable Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical research, halogenated acetophenone derivatives are indispensable building blocks. Among these, 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone stands out as a highly reactive and versatile intermediate.[1] Its structure, characterized by a trifluoromethyl group and two chlorine atoms on the phenyl ring, imparts significant electrophilicity to the carbonyl carbon and enhances the reactivity of the α-bromine atom. This makes it an excellent substrate for nucleophilic substitution and coupling reactions, primarily in the construction of complex heterocyclic scaffolds.[1][2][3]
However, reliance on a single, highly specialized reagent can introduce logistical, economic, or reactivity-related bottlenecks in a synthetic workflow. Factors such as cost, availability, stability, or the need for fine-tuned reactivity may necessitate the exploration of alternatives. This guide provides a comparative analysis of viable alternative reagents and synthetic strategies, grounded in experimental evidence, to empower researchers in drug development and organic synthesis to make informed decisions. We will explore direct analogs with different leaving groups, alternative methods for α-functionalization, and divergent synthetic pathways that bypass this intermediate altogether.
Core Reactivity: The Role of the α-Bromo Ketone
The primary utility of this compound stems from its function as a potent electrophile in SN2 reactions. The bromine atom serves as an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state.
Caption: General SN2 mechanism for α-bromo ketones.
This reactivity is fundamental to classic reactions like the Hantzsch thiazole synthesis and the synthesis of various imidazole and triazole derivatives, which are common motifs in biologically active molecules.[4]
Category 1: Direct Analogs - Modifying the Leaving Group
The most direct alternatives involve replacing the α-bromine with another suitable leaving group. The choice of halogen (Cl, I) or a sulfonate ester (OTs, OMs) can significantly alter the reagent's reactivity, stability, and cost.
α-Chloro and α-Iodo Analogs
-
2-Chloro-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone : The chloro-analog is generally more stable and less expensive than its bromo counterpart. However, its reactivity is lower due to the poorer leaving group ability of the chloride ion. This often necessitates more forcing reaction conditions (higher temperatures, longer reaction times, or stronger bases/nucleophiles), which can be detrimental to sensitive functional groups elsewhere in the molecule.
-
2-Iodo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone : The iodo-analog is the most reactive in this series, as iodide is an excellent leaving group. This heightened reactivity can be advantageous for reactions with weak nucleophiles or when milder conditions are required. The trade-offs are typically higher cost, lower stability (sensitivity to light and decomposition), and potentially more side reactions if not handled carefully.
| Leaving Group | Relative Reactivity | General Stability | Typical Cost | Key Consideration |
| -Cl | Low | High | Low | Requires harsher conditions; may improve selectivity. |
| -Br | Medium | Medium | Medium | The benchmark standard; balanced reactivity and stability. |
| -I | High | Low | High | Ideal for unreactive nucleophiles or mild conditions. |
| -OTs/-OMs | Very High | Medium | High | Excellent leaving groups; useful but often synthetically derived. |
Category 2: Alternative Synthetic Approaches to α-Functionalized Ketones
Instead of purchasing a pre-made α-halo ketone, synthesizing it in-house from the corresponding acetophenone precursor, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-one, offers flexibility. The choice of brominating agent is critical and presents several alternatives to traditional, hazardous methods.
Comparison of α-Bromination Reagents
Historically, elemental bromine (Br₂) in acetic acid was a common method.[5] However, its high toxicity, corrosiveness, and lack of selectivity make it unsuitable for modern, safety-conscious laboratories.[6] More contemporary reagents offer significant advantages.
| Reagent | Advantages | Disadvantages | Typical Conditions |
| Liquid Bromine (Br₂) | Inexpensive | Highly toxic, corrosive, poor selectivity, generates HBr byproduct. | Acetic acid, 0°C to RT |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. | Can be thermally unstable, radical pathways can lead to side reactions. | Radical initiator (AIBN) or acid catalyst (silica gel), reflux.[7] |
| Copper(II) Bromide (CuBr₂) | High selectivity for α-position. | Stoichiometric copper waste, can be slow. | Reflux in EtOAc/CHCl₃. |
| Pyridine Hydrobromide Perbromide (Py·HBr₃) | Stable, crystalline solid, high selectivity, high yields, safer to handle.[6][8] | More expensive than Br₂ or NBS. | Acetic acid, 80-90°C.[6][8] |
Featured Protocol: Safe and Efficient α-Bromination with Pyridine Hydrobromide Perbromide
This protocol is adapted from a study demonstrating a safe and high-yield synthesis of α-bromoacetophenone derivatives suitable for undergraduate and research laboratories.[6][8]
Objective: To synthesize this compound from its acetophenone precursor.
Materials:
-
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq)
-
Pyridine hydrobromide perbromide (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-one in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 90°C and stir for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice water with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the desired this compound.
Category 3: Divergent Synthetic Pathways
In some cases, the most effective "alternative" is to avoid the α-haloketone intermediate entirely. Modern organic synthesis provides several powerful methods to construct the desired carbon framework through different bond disconnections.
Caption: Decision workflow for aryl ketone synthesis.
-
Palladium-Catalyzed Cross-Coupling: Methods like the Suzuki-Miyaura coupling can directly form aryl ketones by reacting an aryl boronic acid with an acyl chloride.[9] This approach offers exceptional functional group tolerance and avoids the need for a separate α-halogenation step if the subsequent reaction does not require it. For example, a carbonylative Suzuki coupling can construct diaryl ketones from aryl iodides and aryl boronic acids under a CO atmosphere.[10]
-
Friedel-Crafts Acylation: The classic method for synthesizing aryl ketones involves the reaction of an arene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[9] While powerful, this method can suffer from poor regioselectivity with substituted arenes and is often incompatible with sensitive functional groups.
-
Photoredox Catalysis: Recent advances have enabled the deoxygenative coupling of aromatic carboxylic acids with alkenes using visible-light photoredox catalysis.[11] This strategy is notable for its mild, aqueous reaction conditions and broad substrate scope, offering a fundamentally different and environmentally benign approach to ketone synthesis.[11]
Conclusion and Future Outlook
While this compound is a potent and reliable synthetic intermediate, a thorough understanding of the available alternatives is crucial for robust and adaptable synthetic design. For direct substitution, the corresponding α-chloro analog offers a cost-effective and stable, albeit less reactive, alternative. For in-house synthesis, pyridine hydrobromide perbromide stands out as a safe, selective, and efficient brominating agent, representing a significant improvement over hazardous traditional reagents like liquid bromine.[6]
For long-term strategic planning in drug development, exploring divergent synthetic pathways such as palladium-catalyzed cross-couplings offers the greatest flexibility, potentially circumventing the need for α-functionalized intermediates altogether. The choice of reagent should be a deliberate one, guided by a careful evaluation of reactivity, safety, cost, and the specific demands of the synthetic target.
References
-
Zhu, S., Chen, Z., Zhang, Z., & Wang, Y. (2018). A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes. Nature Communications, 9(1), 3525. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
Kavitha, S., & Venkatesan, K. (2016). Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. ResearchGate. Retrieved from [Link]
-
Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2011). Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones. Retrieved from [Link]
-
Javahershenas, R., & Karimi, Z. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399-2430. Retrieved from [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, W. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 26. Retrieved from [Link]
-
Unknown Author. (n.d.). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. ResearchGate. Retrieved from [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, W. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Retrieved from [Link]
-
Javahershenas, R., & Karimi, Z. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. Retrieved from [Link]
-
Kumar, A., Akber, A., & Kumar, S. (2013). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Journal of the Chilean Chemical Society. Retrieved from [Link]
-
Unknown Author. (n.d.). Catalyst-free α-bromination of acetophenones by two-phase electrolysis. Scribd. Retrieved from [Link]
-
Javahershenas, R., & Karimi, Z. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. OUCI. Retrieved from [Link]
-
Unknown Author. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4'-(trifluoromethyl)acetophenone. Retrieved from [Link]
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Unknown Author. (n.d.). 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. ROS. Retrieved from [Link]
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Unknown Author. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. Retrieved from [Link]
-
Unknown Author. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Duarte, F. I., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1276. Retrieved from [Link]
-
Utkin, A. V., & Sosnovskikh, V. Y. (2021). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6046. Retrieved from [Link]
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The Ascendant Role of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone Derivatives in Medicinal Chemistry: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl group, in particular, is a cornerstone of this strategy, valued for its ability to improve metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of derivatives of the highly functionalized building block, 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone , with a focus on their synthesis and comparative efficacy as antimicrobial and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.
The Core Scaffold: Understanding the Potential of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone
2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone is a multifaceted starting material for organic synthesis.[1] Its structure is primed for derivatization, offering multiple reaction sites. The bromine atom at the α-position to the carbonyl group is an excellent leaving group, ideal for nucleophilic substitution reactions. The trifluoromethyl group and chlorine atoms on the phenyl ring create a unique electronic environment, influencing the reactivity of the molecule and the biological activity of its derivatives. These halogen substituents are known to enhance the binding affinity of molecules to their biological targets.[1]
Synthesis of Bioactive Derivatives: The Rise of 1,2,3-Triazoles
A particularly fruitful avenue for the derivatization of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone is the synthesis of 1,2,3-triazole analogs. The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust and efficient method for creating a diverse library of these derivatives.[2]
The synthetic pathway commences with the conversion of the parent acetophenone to a corresponding azide. This key intermediate, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, can then be reacted with a variety of terminal alkynes to yield a series of 1,4-disubstituted 1H-[1][3][4]-triazoles.[2]
Caption: Synthetic pathway to 1,2,3-triazole derivatives.
Experimental Protocol: Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1][3][4]-Triazoles[2]
-
Synthesis of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene:
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in an appropriate solvent.
-
Diazotize the aniline using a solution of sodium nitrite in an acidic medium at 0-5°C.
-
React the resulting diazonium salt with sodium azide to yield the desired azide.
-
Purify the product by extraction and chromatography.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To a solution of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and a terminal alkyne in a suitable solvent system (e.g., t-BuOH/H2O), add a copper(I) catalyst, such as copper(I) iodide.
-
Add a reducing agent, like sodium ascorbate, to maintain the copper in its +1 oxidation state.
-
Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by extraction and purify the 1,4-disubstituted triazole product by column chromatography.
-
Comparative Efficacy: A Focus on Antimicrobial Activity
A series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. The results demonstrate that the nature of the substituent at the 4-position of the triazole ring plays a crucial role in determining the antimicrobial potency.
Table 1: Antimicrobial Activity of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Derivatives
| Compound | R-group at 4-position | Antibacterial Activity (Select Pathogens) | Antifungal Activity (Select Pathogens) |
| 1 | Phenyl | Moderate | Moderate |
| 2 | 4-Chlorophenyl | Good | Good |
| 3 | 4-Methoxyphenyl | Moderate | Moderate |
| 4 | Butyl | Weak | Weak |
| 5 | Chloropropyl | Potent | Potent |
| 6 | Hydroxymethyl | Moderate | Good |
Data synthesized from a study by Alam et al.[3] Activities are summarized as Weak, Moderate, Good, or Potent based on the reported minimum inhibitory concentrations (MICs).
The data clearly indicates that the C-4-chloropropyl derivative (Compound 5 ) exhibited the most potent and broad-spectrum antimicrobial activity.[3] This suggests that a halogenated alkyl chain at this position significantly enhances the compound's ability to inhibit the growth of both bacteria and fungi.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4][5][6]
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.
-
-
Serial Dilution of Test Compounds:
-
Perform two-fold serial dilutions of the synthesized triazole derivatives in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Exploring Anti-inflammatory Potential: A Promising Frontier
While specific anti-inflammatory data for the 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole series is not yet extensively published, the broader class of 1,2,3-triazole derivatives has shown significant promise as anti-inflammatory agents.[5][6] The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible in vivo assay for evaluating the efficacy of potential anti-inflammatory drugs.[1][7][8][9][10]
The mechanism of action for the anti-inflammatory effects of many triazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5]
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[1][10][11][12]
-
Animal Acclimatization and Grouping:
-
Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Divide the animals into control, standard (e.g., indomethacin), and test groups (receiving different doses of the synthesized triazole derivatives).
-
-
Drug Administration:
-
Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
-
Conclusion and Future Directions
The derivatives of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)acetophenone, particularly the 1,2,3-triazole analogues, represent a promising class of compounds with significant potential in medicinal chemistry. The presented data highlights their modular synthesis and demonstrates their efficacy as antimicrobial agents, with the C-4-chloropropyl substituted derivative showing notable potency.
Future research should focus on a comprehensive structure-activity relationship (SAR) study of the 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole series for anti-inflammatory activity. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds. Furthermore, in vivo studies to assess the toxicity and pharmacokinetic profiles of the most potent derivatives are warranted to pave the way for their potential development as novel therapeutic agents.
References
- Alam, M. S., Ozoe, Y., & Lee, D. U. (2012). Structure-Antimicrobial Activity Relationship of 4- or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 533-538.
- Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Salehi, B., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(5), 554-560.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
-
Zhang, A., et al. (2008). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1][3][4]-Triazoles. Molecules, 13(3), 556-566.
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Aytmuratova, U. K., et al. (2023). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal, 16(4).
-
INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
- Castillo, J. C., et al. (2013).
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- 2. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[1,2,3]-Triazoles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic data for "2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone"
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone and its Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic properties of the highly functionalized synthetic building block, this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. To provide a broader context for compound characterization, we will compare its anticipated spectral features with experimentally obtained data from structurally related acetophenone derivatives. This comparative approach aims to enhance the understanding of how various substituents on the acetophenone scaffold influence its spectroscopic signature.
Introduction to this compound
This compound, with CAS Number 175205-89-7, is a halogenated acetophenone derivative.[1][2] Its molecular structure is characterized by a bromine atom at the alpha-carbon to the carbonyl, two chlorine atoms at the 2' and 6' positions, and a trifluoromethyl group at the 4' position of the phenyl ring. These features, particularly the electron-withdrawing groups, make it a valuable intermediate in organic synthesis, likely for creating complex molecules in pharmaceutical and agrochemical research.[1] Accurate characterization of such molecules is paramount to ensure purity and confirm identity before their use in further synthetic steps.
Key Molecular Information:
-
InChI Key: MSMAFPRJZLLQNJ-UHFFFAOYSA-N[1]
Predicted and Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring.
-
Aromatic Region: The two protons on the phenyl ring at the 3' and 5' positions are chemically equivalent due to the symmetrical substitution at the 2', 4', and 6' positions. They are expected to appear as a singlet. The strong electron-withdrawing effects of the adjacent chlorine atoms and the trifluoromethyl group will shift this signal significantly downfield, likely in the range of 7.5-8.0 ppm .
-
Aliphatic Region: The two protons on the alpha-carbon (-CH₂Br) are expected to appear as a singlet. The bromine atom and the adjacent carbonyl group are both electron-withdrawing, which will deshield these protons, causing them to resonate downfield, typically in the range of 4.4-4.8 ppm .
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 188-195 ppm .
-
Aliphatic Carbon: The alpha-carbon (-CH₂Br) will be shifted downfield due to the attached bromine atom, with an expected chemical shift between 30-35 ppm .
-
Aromatic Carbons: The aromatic region will show several distinct signals. The carbon bearing the trifluoromethyl group (-CF₃) will appear as a quartet due to C-F coupling. The carbons attached to the chlorine atoms (C-Cl) will be significantly deshielded.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition.
-
Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 334, 336, 338, and 340, confirming the presence and number of these halogen atoms.
-
Fragmentation Patterns: Common fragmentation pathways for acetophenones include the loss of the acyl group and cleavage at the alpha-carbon. A prominent peak corresponding to the loss of •CH₂Br would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1690-1710 cm⁻¹ , characteristic of an aryl ketone. The electron-withdrawing substituents on the aromatic ring may shift this peak to a higher wavenumber.
-
C-F Stretch: Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the range of 1100-1300 cm⁻¹ .
-
C-Cl and C-Br Stretches: Absorptions for C-Cl and C-Br bonds are typically found in the fingerprint region below 800 cm⁻¹.
Comparative Spectroscopic Data of Acetophenone Analogs
To contextualize the predicted data, the following table compares the experimental spectroscopic data of several related acetophenone derivatives.
| Compound | ¹H NMR Data (CDCl₃, δ ppm) | ¹³C NMR Data (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| Acetophenone | 7.97 (m, 2H), 7.57 (m, 1H), 7.47 (m, 2H), 2.62 (s, 3H)[3][4] | 198.2, 137.1, 133.1, 128.6, 128.3, 26.6[3][4] | ~1685 (C=O)[5] |
| 2-Bromo-4'-(trifluoromethyl)acetophenone | 8.06 (d, 2H), 7.74 (d, 2H), 4.45 (s, 2H) (Predicted) | 197.0, 139.7, 134.9 (m), 128.6, 125.7 (m), 26.8 (for the non-brominated analog)[3] | Not readily available |
| 4'-(Trifluoromethyl)acetophenone | 8.06 (d, 2H), 7.73 (d, 2H), 2.65 (s, 3H)[6] | Not readily available | Not readily available |
| 2'-Bromoacetophenone | 7.7-7.3 (m, 4H), 2.67 (s, 3H)[7] | Not readily available | Not readily available |
| 2-Bromo-3',4'-dichloroacetophenone | 7.9-7.5 (m, 3H), 4.38 (s, 2H) (Predicted) | Not readily available | Not readily available |
Note: Some data for substituted compounds are predicted or inferred from structurally similar compounds due to a lack of directly published experimental values.
Standardized Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the carbon signals to singlets.
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Causality Behind Experimental Choices:
-
Deuterated Solvents: Used to avoid large solvent signals that would obscure the analyte's peaks.
-
High-Field Spectrometer: Provides greater resolution, which is crucial for distinguishing between closely spaced signals in complex molecules.
Sources
A Comparative Guide to Byproduct Identification in the Synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
This guide provides an in-depth analysis of the synthesis of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1] We will objectively compare common synthetic routes, focusing on the identification and mitigation of process-related impurities. The experimental data and protocols provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and purity of this vital compound.
The Critical Role of Purity: Understanding the Synthetic Landscape
The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its purity. Process-related impurities, even in trace amounts, can have unintended pharmacological effects or impact the stability of the final product. This compound is a halogenated acetophenone derivative whose structural complexity and multiple reactive sites make it a valuable building block.[1] However, this same complexity presents challenges in controlling the formation of byproducts during its synthesis. A thorough understanding of the reaction mechanisms and potential side reactions is paramount for developing a robust and reproducible synthetic process.
Primary Synthesis Route: α-Bromination of a Precursor Ketone
The most prevalent method for synthesizing the target compound is the α-bromination of 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone.[1] This approach is favored for its high regioselectivity, targeting the carbon adjacent to the carbonyl group.
The choice of brominating agent is a critical parameter. While elemental bromine can be used, pyridine hydrobromide perbromide (Py·HBr₃) is often preferred for its solid, less hazardous nature and its ability to minimize over-bromination.[1] The reaction is typically conducted in an anhydrous solvent, such as acetic acid or dichloromethane, at controlled temperatures to suppress side reactions.[2]
Caption: Primary synthesis workflow for the target compound.
Unmasking the Impurities: Common Byproducts and Their Origins
Even with careful control, several byproducts can emerge from the α-bromination reaction. Understanding their formation mechanisms is key to their mitigation.
-
Over-bromination: The most common byproduct is the dibrominated species, 2,2-dibromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. This arises when an excess of the brominating agent is present or if the reaction is allowed to proceed for too long.[3]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting ketone, 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone. Optimizing reaction time and temperature is crucial to drive the reaction to completion.[2]
-
Ring Bromination: While the aromatic ring is deactivated by the trifluoromethyl and acetyl groups, there is a minor possibility of electrophilic substitution on the ring, leading to isomeric impurities. This is generally a minor pathway.
-
Degradation Products: At elevated temperatures, both the starting material and the product can degrade, leading to a complex mixture of impurities.[4]
Caption: Formation pathways of common byproducts.
Alternative Synthetic Strategies: A Comparative Analysis
An alternative approach to the target molecule is the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene with bromoacetyl chloride. This method, however, can be complicated by steric hindrance from the two chlorine atoms, potentially requiring harsh Lewis acid catalysts and extended reaction times.[1]
The primary byproduct concern with this route is the formation of regioisomers. While the trifluoromethyl group is meta-directing and the chloro groups are ortho, para-directing, the substitution pattern of the starting material can lead to a mixture of products if the reaction conditions are not stringently controlled.
| Feature | α-Bromination of Precursor Ketone | Friedel-Crafts Acylation |
| Starting Materials | 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, Brominating agent | 1,3-dichloro-5-(trifluoromethyl)benzene, Bromoacetyl chloride |
| Key Advantages | High regioselectivity, Milder conditions often possible | Utilizes a different set of starting materials |
| Key Disadvantages | Potential for over-bromination | Risk of regioisomer formation, Harsh catalysts may be needed |
| Typical Byproducts | Dibrominated species, Unreacted starting material | Regioisomers, Poly-acylated products |
Experimental Protocols
Synthesis of this compound via α-Bromination
-
To a solution of 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone (1.0 eq.) in glacial acetic acid, add pyridine hydrobromide perbromide (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at 40-50°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with copious amounts of water to remove acetic acid and pyridine salts, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Analytical Method for Byproduct Identification and Quantification by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard solution of the starting material and the purified product.
-
Prepare a sample of the crude reaction mixture dissolved in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to the starting material, product, and byproducts by comparing their retention times with the standards.
-
Quantify the components by integrating the peak areas.
-
Further characterization of unknown impurities can be achieved by collecting the fractions from the HPLC and analyzing them by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion: A Path to Purity
The synthesis of this compound is a prime example of the challenges and considerations inherent in modern organic synthesis. While the α-bromination of 2',6'-dichloro-4'-(trifluoromethyl)-acetophenone remains the most viable route, a deep understanding of the potential for byproduct formation is essential. By implementing rigorous process controls and employing robust analytical techniques, researchers can ensure the production of this key intermediate with the high degree of purity required for its applications in the pharmaceutical and agrochemical industries.
References
- Google Patents, Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Google Patents, Process for preparing haloacetophenone deriv
-
Eureka | Patsnap, Method for synthesizing m-trifluoromethyl acetophenone. [Link]
- Google Patents, Process for the prepar
-
ROS-86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]
-
Zenodo, Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
- Google Patents, Method for synthesizing trifluoromethyl acetophenone.
-
Organic Chemistry Portal, Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
ResearchGate, A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Link]
- Google Patents, Method for synthesizing m-trifluoromethyl acetophenone.
-
ResearchGate, (PDF) Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. [Link]
-
NIH, Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]
-
NIH, Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
- Google Patents, A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
-
Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. [Link]
-
Organic Syntheses Procedure, phenacyl bromide. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the best practices in laboratory chemical handling.
The causality behind these specific disposal procedures is rooted in the compound's chemical structure. The presence of bromine, chlorine, and a trifluoromethyl group classifies it as a halogenated organic waste.[1][2] These compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent substances.[1] Furthermore, many bromoacetophenones are known to be lachrymators and are incompatible with certain chemical classes, necessitating careful segregation.[3]
Part 1: Immediate Safety Profile & Hazard Analysis
Before handling or preparing for disposal, it is crucial to understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar chemicals.
Table 1: Inferred Hazard Profile and Precautionary Measures
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Examples) | Rationale & Causality |
|---|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][5][6] | P280: Wear protective gloves/protective clothing.[4][7][8] | The α-bromo ketone moiety is reactive and can cause irritation or burns upon contact with skin. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4][5][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] | Like many acetophenones, this compound can be a potent irritant to sensitive eye tissues. |
| Respiratory Irritation | H335: May cause respiratory irritation.[4][5][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] | Inhalation of dust or vapors can irritate the respiratory tract. Always handle within a chemical fume hood.[9][10] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[5] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8] | Ingestion can lead to systemic toxicity. |
| Chemical Incompatibility | Not Applicable | Not Applicable | Incompatible with strong bases and strong oxidizing agents.[3] Contact can lead to violent reactions. |
Part 2: Pre-Disposal Protocol: A Self-Validating Checklist
To ensure a self-validating and safe disposal process, verify that all necessary equipment and information are readily available before you begin.
-
Personal Protective Equipment (PPE) Confirmed:
ngcontent-ng-c2487356420="" class="mat-mdc-checkbox mat-accent _mat-animation-noopable ng-star-inserted" id="mat-mdc-checkbox-0"> -
Waste Containment Supplies Ready:
-
Spill Control Kit Accessible:
ngcontent-ng-c2487356420="" class="mat-mdc-checkbox mat-accent _mat-animation-noopable ng-star-inserted" id="mat-mdc-checkbox-6"> -
Location Confirmed:
ngcontent-ng-c2487356420="" class="mat-mdc-checkbox mat-accent _mat-animation-noopable ng-star-inserted" id="mat-mdc-checkbox-8">
Part 3: Step-by-Step Disposal Procedure
This protocol ensures compliance with institutional and national regulations, such as those from the Environmental Protection Agency (EPA).
Step 1: Segregation of Waste
The principle of causality here is twofold: safety and compliance. Mixing incompatible chemicals can cause dangerous reactions, while mixing different waste streams (e.g., halogenated with non-halogenated) can lead to improper disposal and significantly increase costs.[2]
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) separately from all other waste streams.
-
Crucially: Keep this waste stream separate from non-halogenated organic waste, aqueous waste, and solid waste.[1]
-
Incompatibility Alert: Ensure this waste does not come into contact with strong bases or strong oxidizing agents.[3][14][15]
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and environmental contamination.
-
Action: Carefully place the waste into the designated "Halogenated Organic Waste" container.
-
For solid waste: Place directly into the container.
-
For residual amounts in a flask: Rinse the flask with a minimal amount of a suitable solvent (e.g., acetone, methanol) and pour the rinsate into the halogenated waste container. Do not rinse with water into the drain.[2]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Closure: Securely fasten the lid on the container when not actively adding waste.[2][11]
Step 3: Labeling
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Action: Attach a completed Hazardous Waste label to the container.
-
Required Information:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound" and any other components in the container.
-
The approximate percentage of each component.
-
The specific hazard(s) (e.g., Irritant, Toxic).
-
The accumulation start date (the date the first drop of waste was added).
-
Your name and laboratory information.
-
Step 4: Storage and Removal
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Action: Store the sealed and labeled container in your lab's designated SAA.
-
Follow Institutional Procedures: Contact your EHS office to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.[4][7]
Part 4: Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
Spill Response Protocol
-
ALERT: Immediately alert personnel in the area.[16]
-
EVACUATE: If the spill is large, volatile, or you feel unwell, evacuate the area and call your institution's emergency number.
-
CONTAIN: For minor spills that you are trained to handle, don appropriate PPE. Create a dike around the spill using absorbent material, working from the outside in to prevent spreading.[12][13]
-
ABSORB & COLLECT: Cover the spill with an absorbent like vermiculite or sand. Once absorbed, carefully scoop the material into a sealable container.[17][13]
-
CLEAN & DISPOSE: Clean the spill area. Label the container of spill debris as "Hazardous Waste" and dispose of it along with the primary chemical waste.[12]
First Aid for Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[4][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]
Part 5: The Logic of Disposal: A Visual Guide
The following diagram illustrates the decision-making workflow for the proper segregation and disposal of this chemical waste.
Caption: Decision workflow for classifying and containerizing halogenated chemical waste.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]
- Chemistry For Everyone. (n.d.). How Do You Respond To Chemical Spills In A Laboratory?
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. Retrieved from [Link]
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual. Retrieved from [Link]
- Gogoi, S., & Boruah, R. C. (2010). 2-Bromoacetophenone. Synlett, 2010(20), 3113–3114.
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7466, p-Bromoacetophenone. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Regulations.gov. (2021). Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- ResearchGate. (n.d.). 2-Bromoacetophenone.
- BOC Sciences. (2026). Ensuring Safety: Handling 2-Bromo-4'-fluoroacetophenone in Chemical Processes.
-
U.S. Environmental Protection Agency. (2024). Addition of Certain PFAS to the TRI by the National Defense Authorization Act. Retrieved from [Link]
-
Clark Hill PLC. (2021). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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University of Maryland, Baltimore. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
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Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2024). Fact Sheet: 2024 Interim Guidance on the Destruction and Disposal of PFAS.
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University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone
As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone (CAS No. 175205-89-7). The protocols herein are designed to be a self-validating system, grounded in an understanding of the compound's likely hazards based on its chemical structure and data from close structural analogs.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the hazard profiles of structurally similar halogenated and trifluoromethylated acetophenones. A thorough risk assessment must be conducted for your specific experimental conditions.
Hazard Assessment: The Rationale for Stringent Controls
Understanding the potential hazards is the cornerstone of selecting appropriate Personal Protective Equipment (PPE). Based on its bromoacetophenone structure, this compound is anticipated to be a potent lachrymator (a substance that irritates the eyes and causes tears) and shares hazards with similar molecules.
Analysis of related compounds reveals consistent and significant risks:
-
Skin Corrosion/Irritation : Analogs are frequently classified as Category 1B or 2 skin corrosives/irritants, capable of causing severe burns.[1][2]
-
Serious Eye Damage : Many similar compounds are designated as Category 1 for serious eye damage, indicating a risk of permanent injury upon contact.[1][2]
-
Respiratory Irritation : Inhalation may cause respiratory tract irritation.[3]
These hazards necessitate a multi-layered defense strategy where PPE serves as the critical final barrier between the researcher and the chemical.
Core Protective Equipment: A Head-to-Toe Protocol
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[1] The following PPE is mandatory for all work with this compound, even within a fume hood.
| Protection Type | Required PPE | Rationale and Specifications |
| Ocular | Chemical Splash Goggles & Face Shield | Due to the high risk of severe eye damage, standard safety glasses are insufficient.[1][4] Tight-fitting chemical splash goggles (conforming to ANSI Z87.1 or EN 166) are required.[1] A full-face shield must be worn over the goggles to protect against splashes to the entire face.[5][6] |
| Dermal (Hands) | Double Gloving: Nitrile (inner) + Butyl or Laminate (outer) | A single pair of gloves is not sufficient protection against this class of chemical. The inner nitrile glove provides a baseline of splash protection and serves as an indicator if the outer glove is breached.[7] The outer glove should be of a material with high resistance to halogenated organic compounds, such as butyl rubber or a laminate (e.g., Silver Shield®). Always inspect gloves for damage before use and change them immediately upon suspected contact. |
| Dermal (Body) | Chemical-Resistant Lab Coat or Apron | A standard cotton lab coat offers minimal protection. A chemical-resistant, non-porous lab coat or a chemically compatible apron worn over a standard lab coat is essential to prevent skin contact from spills.[8] Ensure clothing fully covers the legs, and wear closed-toe shoes made of a non-porous material. |
| Respiratory | NIOSH/MSHA Approved Respirator (if necessary) | All handling of the solid or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9] If work outside of a fume hood is unavoidable (e.g., large-scale spill), or if engineering controls are insufficient, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is required.[10] A risk assessment and fit-testing are mandatory before respirator use. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, repeatable procedure minimizes the risk of exposure. The following workflow ensures safety at every stage of handling.
Step 1: Pre-Handling Safety Check
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[11]
-
Locate the appropriate chemical spill kit.
-
Prepare all necessary equipment and reagents before bringing the target compound into the hood.
Step 2: Donning PPE
-
This process should occur outside the immediate work area.
-
Don inner nitrile gloves.
-
Don chemical-resistant lab coat or apron.
-
Don outer chemical-resistant gloves (e.g., butyl).
-
Don chemical splash goggles.
-
Don face shield.
Step 3: Chemical Handling (Inside Fume Hood)
-
Perform all manipulations, including weighing and solution preparation, at least 6 inches inside the fume hood sash.
-
Handle the compound with care to avoid generating dust.
-
Keep the container tightly closed when not in use.[12]
-
Immediately clean any minor spills within the hood using appropriate materials from your spill kit.
Step 4: Decontamination and Doffing PPE
-
This is a critical step to prevent cross-contamination.
-
While still wearing all PPE, clean any contaminated surfaces in the work area.
-
Remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat or apron, rolling it inward to contain any contamination.
-
Remove the inner nitrile gloves and dispose of them.
Emergency Response and Disposal
Exposure Protocol:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: All contaminated PPE (gloves, disposable lab coats) and materials used for cleaning spills must be considered hazardous waste.
-
Collect all solid waste in a designated, clearly labeled, and sealed container.
-
Dispose of the container through your institution's approved hazardous waste disposal program. Do not mix with general laboratory trash.[9][12]
Below is a diagram illustrating the comprehensive safety workflow for handling this compound.
Caption: Safety Workflow for Handling Halogenated Acetophenones.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-4'-(trifluoromethoxy)acetophenone.
-
Scribd. (2005). Acetophenone Safety Guide.
-
ChemicalBook. (n.d.). This compound Product Description.
-
Apollo Scientific. (n.d.). Safety Data Sheet: 2'-Bromo-2,2,2-trifluoroacetophenone.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4′-Bromoacetophenone.
-
Fisher Scientific. (2025). Safety Data Sheet: 4'-Bromo-2,2,2-trifluoroacetophenone.
-
TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 6'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone.
-
Santa Cruz Biotechnology. (n.d.). 2-Bromo-2′,6′-dichloro-4′-(trifluoromethyl)-acetophenone.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4`-fluoroacetophenone.
-
Safety Data Sheet. (2021). Generic Safety Data Sheet.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3'-chloro-4'-fluoroacetophenone.
-
University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E: Types of Gloves.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4'-(trifluoromethoxy)acetophenone.
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
-
Auburn University. (n.d.). Personal Protective Equipment.
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
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Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexylmethanol.
-
Fragrance Material Safety Assessment Center. (2023). RIFM fragrance ingredient safety assessment.
-
Sigma-Aldrich. (n.d.). 2-Bromo-4′-(trifluoromethyl)acetophenone 95%.
-
CPAChem. (2023). Safety data sheet.
-
ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, sclareolide, CAS Registry Number 564-20-5.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
